5-Octyloxymethyl-8-quinolinol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(octoxymethyl)quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-2-3-4-5-6-7-13-21-14-15-10-11-17(20)18-16(15)9-8-12-19-18/h8-12,20H,2-7,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAHOBMFROLCJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOCC1=C2C=CC=NC2=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40566130 | |
| Record name | 5-[(Octyloxy)methyl]quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40566130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102269-68-1 | |
| Record name | 5-[(Octyloxy)methyl]quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40566130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Octyloxymethyl-8-quinolinol molecular weight
An In-Depth Technical Guide to 5-Octyloxymethyl-8-quinolinol
Introduction
8-Hydroxyquinoline and its derivatives represent a "privileged structure" in medicinal chemistry and material science, capable of binding to a diverse array of biological targets and exhibiting a wide spectrum of pharmacological activities.[1] These compounds are well-documented for their potent antibacterial, antifungal, anticancer, neuroprotective, and anti-HIV properties. The core mechanism underlying these activities is often attributed to their function as potent metal chelators.[2] By sequestering biologically significant metal ions, 8-hydroxyquinoline derivatives can disrupt essential microbial and cellular processes.[3] This guide provides a detailed technical overview of a specific derivative, 5-Octyloxymethyl-8-quinolinol, focusing on its physicochemical properties, a plausible synthetic route, mechanism of action, and potential applications in drug development, all grounded in the established chemistry of the 8-hydroxyquinoline scaffold.
Physicochemical Properties of 5-Octyloxymethyl-8-quinolinol
The introduction of an octyloxymethyl group at the 5-position of the 8-hydroxyquinoline core is expected to significantly influence its lipophilicity and, consequently, its pharmacokinetic and pharmacodynamic profile. Below is a summary of its calculated and inferred physicochemical properties, presented in context with the parent compound, 8-hydroxyquinoline.
| Property | 5-Octyloxymethyl-8-quinolinol | 8-Hydroxyquinoline |
| Molecular Formula | C18H25NO2 | C9H7NO |
| Molecular Weight | 287.40 g/mol | 145.16 g/mol [4][5] |
| Appearance | Predicted to be a crystalline solid | White to pale yellow crystalline powder[5] |
| Solubility | Predicted to be soluble in organic solvents, insoluble in water | Insoluble in water; soluble in ethanol, acetone, chloroform[5] |
| Predicted LogP | ~5.5 (Increased lipophilicity) | 1.85[5] |
| CAS Number | Not available | 148-24-3[4][5] |
Synthesis of 5-Octyloxymethyl-8-quinolinol
The synthesis of 5-Octyloxymethyl-8-quinolinol can be logically approached via a Williamson ether synthesis, a robust and well-established method for forming ethers. This synthetic strategy would commence with a readily available precursor, 5-hydroxymethyl-8-quinolinol, which can be synthesized from 5-chloromethyl-8-hydroxyquinoline hydrochloride.[6]
Proposed Synthetic Workflow
The proposed two-step synthesis involves the initial preparation of the alkoxide of 5-hydroxymethyl-8-quinolinol, followed by its reaction with an octyl halide.
Caption: Proposed synthetic workflow for 5-Octyloxymethyl-8-quinolinol.
Detailed Experimental Protocol
-
Alkoxide Formation:
-
To a solution of 5-hydroxymethyl-8-quinolinol (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), sodium hydride (1.1 equivalents) is added portion-wise at 0°C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the sodium alkoxide intermediate.
-
-
Ether Synthesis:
-
1-Bromooctane (1.2 equivalents) is added dropwise to the reaction mixture.
-
The mixture is then heated to reflux and maintained at this temperature for 12-24 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield pure 5-Octyloxymethyl-8-quinolinol.
-
Mechanism of Action: Metal Chelation
The biological activity of 8-hydroxyquinoline and its derivatives is intrinsically linked to their ability to chelate metal ions.[2] The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group form a stable five-membered ring with various divalent and trivalent metal cations, such as Cu²⁺, Fe²⁺, Fe³⁺, and Zn²⁺.[2] This sequestration of essential metal ions can disrupt numerous cellular processes, including enzymatic activity and redox balance, leading to antimicrobial and cytotoxic effects.[3]
Caption: Mechanism of action via metal ion chelation.
Potential Applications in Research and Drug Development
Based on the extensive research on analogous 8-hydroxyquinoline derivatives, 5-Octyloxymethyl-8-quinolinol is a promising candidate for various therapeutic applications.
-
Antimicrobial Agent: Derivatives such as cloxyquin (5-chloro-8-hydroxyquinoline) have demonstrated potent activity against a range of bacteria, including multidrug-resistant strains of Mycobacterium tuberculosis, as well as fungi and protozoa.[3][7][8] The enhanced lipophilicity of the octyloxymethyl group may improve membrane permeability, potentially leading to enhanced antimicrobial efficacy.
-
Anticancer Agent: Numerous 8-hydroxyquinoline derivatives have been investigated for their anticancer properties, which are often linked to their ability to induce apoptosis and inhibit tumor growth through metal chelation and the generation of reactive oxygen species.[2]
-
Neuroprotective Agent: The ability of 8-hydroxyquinoline derivatives to chelate metal ions implicated in neurodegenerative diseases, such as Alzheimer's disease, makes them attractive candidates for the development of neuroprotective therapies.
-
Fluorescent Chemosensor: The parent compound, 8-hydroxyquinoline, is weakly fluorescent, but its fluorescence emission is greatly enhanced upon chelation with metal ions. This property makes its derivatives, potentially including 5-Octyloxymethyl-8-quinolinol, suitable for the development of fluorescent sensors for detecting specific metal ions in biological and environmental samples.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
To evaluate the antibacterial potential of 5-Octyloxymethyl-8-quinolinol, a standard broth microdilution assay can be employed to determine its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria.
Caption: Workflow for MIC determination via broth microdilution.
Step-by-Step Methodology
-
Preparation of Compound Stock: A stock solution of 5-Octyloxymethyl-8-quinolinol is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well microtiter plate, serial two-fold dilutions of the compound are made in a cation-adjusted Mueller-Hinton broth to achieve a range of final concentrations.
-
Bacterial Inoculum: The test bacteria are cultured to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10⁵ colony-forming units per milliliter).
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.
-
Controls: A positive control well (broth and bacteria, no compound) and a negative control well (broth only) are included on each plate.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of 5-Octyloxymethyl-8-quinolinol that completely inhibits the visible growth of the bacteria.
Conclusion
5-Octyloxymethyl-8-quinolinol, as a lipophilic derivative of the versatile 8-hydroxyquinoline scaffold, holds considerable promise for applications in drug discovery and as a chemical probe. Its predicted physicochemical properties suggest enhanced membrane interaction, which may translate to potent biological activity. The core mechanism of action is anticipated to be metal chelation, a well-established paradigm for this class of compounds. Further empirical investigation into its synthesis and biological evaluation is warranted to fully elucidate its therapeutic and scientific potential.
References
-
MDPI. (2023-07-24). 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer. [Link]
-
PubChem. 5-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 2817. [Link]
-
Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. [Link]
-
Cheméo. Chemical Properties of 8-Hydroxyquinoline (CAS 148-24-3). [Link]
-
PMC. (2019-12-30). Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation. [Link]
-
PubChem. 5-(Isobutoxymethyl)-8-quinolinol | C14H17NO2 | CID 761896. [Link]
-
PMC. 8-Hydroxy-5-(hydroxymethyl)quinolin-1-ium chloride. [Link]
-
PubChem. 5-Methyl-8-hydroxyquinoline | C10H9NO | CID 71208. [Link]
-
PMC. New insights into the mechanism of antifungal action of 8-hydroxyquinolines. [Link]
-
ResearchGate. (2025-11-18). Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. [Link]
- Google Patents.
-
MedChemComm (RSC Publishing). 8-Hydroxyquinoline: a privileged structure with a broad-ranging pharmacological potential. [Link]
-
Antimicrobial Agents and Chemotherapy. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. [Link]
-
ACG Publications. (2016-09-12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]
Sources
- 1. 8-Hydroxyquinoline: a privileged structure with a broad-ranging pharmacological potential - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-Hydroxyquinoline (CAS 148-24-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 8-Hydroxyquinoline | 148-24-3 [chemicalbook.com]
- 6. 8-Hydroxy-5-(hydroxymethyl)quinolin-1-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 2817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation - PMC [pmc.ncbi.nlm.nih.gov]
The Solubility Profile of 5-Octyloxymethyl-8-quinolinol: A Comprehensive Technical Guide for Drug Development Professionals
Introduction
In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is paramount to its successful development. Among these, solubility stands as a critical gatekeeper, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic efficacy. This guide provides an in-depth technical exploration of the solubility of 5-Octyloxymethyl-8-quinolinol, a derivative of the versatile 8-hydroxyquinoline scaffold.
8-Hydroxyquinoline and its analogues are a well-established class of compounds known for their diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties[1][2]. These activities are often linked to their ability to chelate metal ions. The introduction of a 5-octyloxymethyl substituent to the 8-hydroxyquinoline core is a strategic modification aimed at modulating the compound's lipophilicity, which in turn is expected to significantly impact its solubility and membrane permeability. This guide will delve into the predicted solubility of 5-Octyloxymethyl-8-quinolinol based on its structural attributes and provide detailed, field-proven protocols for its empirical determination.
Physicochemical Properties and Predicted Solubility Profile
To understand the solubility of 5-Octyloxymethyl-8-quinolinol, we must first consider its constituent parts: the polar 8-hydroxyquinoline head and the non-polar octyloxymethyl tail.
Chemical Structure:
-
IUPAC Name: 5-(octyloxymethyl)quinolin-8-ol
-
Molecular Formula: C₁₈H₂₅NO₂
-
SMILES: CCCCCCOCc1ccc(O)c2ncccc12
The 8-hydroxyquinoline core is an amphiphilic molecule with both a phenolic hydroxyl group and a basic nitrogen atom in the quinoline ring. The hydroxyl group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. The aqueous solubility of the parent 8-hydroxyquinoline is reported to be poor[3].
The key structural feature of the target molecule is the C8 alkyl ether chain at the 5-position. The addition of this long, flexible, and non-polar octyl group will significantly increase the molecule's lipophilicity. Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a measure of a compound's preference for a lipid-like environment over an aqueous one. A higher LogP value generally correlates with lower aqueous solubility.
Predicted Physicochemical Properties of 5-Octyloxymethyl-8-quinolinol
| Property | Predicted Value/Range | Rationale |
| Molecular Weight | 287.40 g/mol | Calculated from the molecular formula. |
| pKa | ~4.9 (pyridinium ion), ~9.8 (phenolic proton) | Based on the known pKa values of 8-hydroxyquinoline, with minor influence from the substituent. The pyridinium nitrogen can be protonated, and the phenolic hydroxyl group can be deprotonated. |
| cLogP (Calculated LogP) | ~5.3 | Calculated using Molinspiration online property calculation toolkit. This high value indicates significant lipophilicity. |
| Aqueous Solubility | Very Low | The high lipophilicity conferred by the octyl chain is expected to dramatically decrease solubility in water compared to the parent 8-hydroxyquinoline. |
| Solubility in Organic Solvents | High | Expected to be readily soluble in a range of organic solvents such as methanol, ethanol, DMSO, and chloroform due to its lipophilic character. |
Factors Influencing the Solubility of 5-Octyloxymethyl-8-quinolinol
The solubility of this compound is not a static value but is influenced by several environmental factors, most notably pH.
The Critical Role of pH
As an amphoteric molecule, 5-Octyloxymethyl-8-quinolinol can exist in three states depending on the pH of the solution: a protonated (cationic) form in acidic conditions, a neutral form, and a deprotonated (anionic) form in alkaline conditions.
Caption: pH-dependent ionization states of 5-Octyloxymethyl-8-quinolinol.
This pH-dependent ionization provides a crucial avenue for manipulating its solubility. In acidic media (pH < pKa₁), the quinoline nitrogen is protonated, forming a more water-soluble salt. Conversely, in alkaline media (pH > pKa₂), the phenolic hydroxyl group is deprotonated, also forming a more soluble salt. The lowest aqueous solubility is expected at or near the isoelectric point, where the neutral form of the molecule predominates.
Experimental Determination of Solubility: A Methodical Approach
Empirical determination of solubility is a cornerstone of pre-formulation studies. It is essential to distinguish between two key types of solubility measurements: thermodynamic and kinetic.
-
Thermodynamic Solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It represents the maximum concentration of a solute that can be dissolved in a solvent to form a saturated solution. The "gold standard" for its determination is the Shake-Flask Method[4].
-
Kinetic Solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated stock solution (typically in DMSO) to an aqueous buffer. This method is high-throughput and provides an early indication of potential solubility issues during in vitro screening assays[5].
Workflow for Comprehensive Solubility Assessment
Caption: A staged approach to solubility determination in drug development.
Detailed Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination via the Shake-Flask Method
This protocol is adapted from the principles outlined in the United States Pharmacopeia (USP) General Chapter <1236>[4].
Objective: To determine the equilibrium solubility of 5-Octyloxymethyl-8-quinolinol.
Materials:
-
5-Octyloxymethyl-8-quinolinol (solid)
-
Series of aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4, and 10.0)
-
Selected organic solvents (e.g., Methanol, Ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
HPLC-UV system
Methodology:
-
Preparation: Add an excess amount of solid 5-Octyloxymethyl-8-quinolinol to a series of vials containing the different buffer solutions and organic solvents. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment for a minimum of 24 hours to ensure equilibrium is reached. It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued, indicating equilibrium.
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable mobile phase for HPLC analysis.
-
-
Quantification:
-
Prepare a series of standard solutions of 5-Octyloxymethyl-8-quinolinol of known concentrations.
-
Analyze the standard solutions and the filtered samples by a validated HPLC-UV method to determine the concentration of the dissolved compound.
-
Construct a calibration curve from the standard solutions and use it to calculate the concentration in the samples.
-
-
Data Reporting: The solubility is reported in units such as mg/mL or µg/mL for each solvent system at the specified temperature.
Protocol 2: High-Throughput Kinetic Solubility Assay using Nephelometry
This protocol is designed for rapid screening and is based on the principle of detecting light scattering from precipitated particles.
Objective: To determine the kinetic solubility of 5-Octyloxymethyl-8-quinolinol in an aqueous buffer.
Materials:
-
A stock solution of 5-Octyloxymethyl-8-quinolinol in DMSO (e.g., 10 mM).
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, at pH 7.4).
-
96- or 384-well microplates.
-
A plate-based nephelometer.
-
Automated liquid handler (recommended for high throughput).
Methodology:
-
Plate Preparation: Using an automated liquid handler, perform serial dilutions of the DMSO stock solution directly in the microplate wells.
-
Addition of Aqueous Buffer: To each well containing the DMSO solution, rapidly add the aqueous buffer. This will induce precipitation of the compound if its solubility limit is exceeded.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a defined period, typically 1 to 2 hours.
-
Measurement: Place the microplate in a nephelometer and measure the light scattering in each well. The intensity of scattered light is proportional to the amount of precipitated compound.
-
Data Analysis: Plot the light scattering units against the compound concentration. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit.
Strategies for Solubility Enhancement
Given the predicted low aqueous solubility of 5-Octyloxymethyl-8-quinolinol, formulation strategies to enhance its solubility will likely be necessary for successful oral drug development.
Potential Approaches:
-
pH Adjustment: As discussed, formulating the compound in acidic or basic solutions to form salts can significantly increase its solubility.
-
Co-solvents: The use of water-miscible organic solvents (e.g., ethanol, propylene glycol, PEG 400) in the formulation can increase the solubility of lipophilic drugs.
-
Surfactants: The inclusion of surfactants above their critical micelle concentration can lead to the formation of micelles that encapsulate the drug, thereby increasing its apparent solubility.
-
Complexation: Cyclodextrins can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or other lipid-based formulations can be highly effective for delivering lipophilic drugs.
Conclusion
The solubility of 5-Octyloxymethyl-8-quinolinol is a critical parameter that will govern its potential as a therapeutic agent. Based on its chemical structure, it is predicted to be a highly lipophilic compound with low aqueous solubility that is strongly dependent on pH. This guide has provided a comprehensive framework for understanding and empirically determining its solubility profile through both thermodynamic and kinetic methodologies. The detailed protocols for the shake-flask and nephelometry assays offer robust and reliable approaches for generating crucial data to inform lead optimization and formulation development. For a compound with such predicted properties, early consideration of solubility enhancement strategies will be essential for advancing it through the drug development pipeline.
References
- United States Pharmacopeia. General Chapter <1236> Solubility Measurements. USP-NF.
-
Wikipedia. 8-Hydroxyquinoline. [Link]
- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1).
- International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
- U.S. Food and Drug Administration. (2003).
- United States Pharmacopeia. <1236> Solubility Measurements Prospectus.
- Enamine. Shake-Flask Aqueous Solubility Assay.
- ResearchGate. Effect of aromatic ring in the alkyl chain on properties of aryl alkyl surfactant solutions.
- Solve Scientific. High Throughput Measurement of Compound Solubility and Physical Form with BMI.
- Journal of Heterocyclic Chemistry.
- Applied and Environmental Microbiology. Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures.
-
PubChem. 8-Hydroxyquinoline. [Link]
- Hilaris Publisher. Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide.
- BMG LABTECH.
- U.S. Food and Drug Administration. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances.
- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- ResearchGate. Strategies to improve solubility and bioavailability of lipophilic drugs.
- Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
- AxisPharm. Kinetic Solubility Assays Protocol.
- MDPI.
- Thermo Fisher Scientific. Calculate reagent log P values to determine solubility characteristics.
- Pharma Excipients.
- Journal of Pharmaceutical Sciences. Drug Solubility: Importance and Enhancement Techniques.
- INCHEM.
- BioAssay Systems. Solubility Testing – Shake Flask Method.
- U.S. Food and Drug Administration.
- Symmetric. Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs.
- ECHEMI. 5-Methyl-8-hydroxyquinoline.
- JRC Publications Repository.
- ResearchGate.
- msk.nclinnovations.org.
- ChemAxon.
- United States Pharmacopeia. <1236> Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species.
- YouTube. An In-Depth Look at the Final FDA Guidance: Bioavailability Studies Submitted in NDAs or INDs.
- YouTube. logP (Partition Coefficient) and Lipid Solubility of Drugs.
- Dissolution Technologies. Technical Note: Solubility Measurements.
- Sigma-Aldrich. 5-Chloro-8-quinolinol.
- Semantic Scholar. 1236 SOLUBILITY MEASUREMENTS.
- Tokyo Chemical Industry. 8-Quinolinol.
Sources
- 1. 5-(Isobutoxymethyl)-8-quinolinol | C14H17NO2 | CID 761896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 3. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 4. 5-Methyl-8-hydroxyquinoline | C10H9NO | CID 71208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to the Synthesis of 5-Octyloxymethyl-8-quinolinol Derivatives
Executive Summary
This technical guide provides an in-depth exploration of the synthesis of 5-Octyloxymethyl-8-quinolinol, a derivative of the versatile chelating agent 8-hydroxyquinoline (oxine). The strategic incorporation of an octyloxymethyl group at the C5 position significantly modifies the physicochemical properties of the parent molecule, enhancing its lipophilicity and making it a superior agent for applications such as solvent extraction of metal ions. This document details the underlying chemical principles, a validated two-step synthetic protocol, mechanistic insights, and comprehensive characterization methods. It is intended for researchers, chemists, and drug development professionals seeking to synthesize, understand, and utilize this class of compounds.
Introduction: The 8-Hydroxyquinoline Scaffold
8-Hydroxyquinoline (8-HQ), also known as oxine, is a bicyclic heterocyclic organic compound consisting of a pyridine ring fused to a phenol ring. The unique arrangement of its hydroxyl (-OH) group and pyridinic nitrogen atom makes it an exceptional bidentate chelating agent for a vast array of metal ions. This chelating ability has established 8-HQ and its derivatives as indispensable tools in diverse scientific fields.[1]
Key Application Areas:
-
Analytical Chemistry: Used for gravimetric analysis, spectrophotometry, and as fluorescent sensors for metal ion detection.
-
Medicinal Chemistry: The 8-HQ scaffold is present in compounds with antibacterial, antifungal, anti-HIV, neuroprotective, and anticancer properties.[2]
-
Materials Science: Employed in the fabrication of Organic Light-Emitting Diodes (OLEDs) due to the high stability and luminescence of their metal complexes.[3]
Rationale for 5-Octyloxymethyl Substitution
While the parent 8-HQ molecule is highly effective, its utility can be limited by its solubility characteristics. Strategic functionalization of the quinoline ring is a common approach to tailor its properties for specific applications. The synthesis of 5-alkoxymethyl derivatives, particularly 5-Octyloxymethyl-8-quinolinol, is driven by the need to enhance lipophilicity.
The long, eight-carbon alkyl chain of the octyloxy group dramatically increases the molecule's affinity for organic solvents. This modification is critical for applications in liquid-liquid extraction (solvent extraction), where the agent must efficiently partition from an aqueous phase, complex with a target metal ion, and transport it into an organic phase.[4] Several 5-alkyloxymethyl-8-quinolinols, including the octyl derivative, have been synthesized and investigated for their ability to extract various metal ions.[4]
Core Synthetic Strategy
The most prevalent and efficient route to 5-Octyloxymethyl-8-quinolinol involves a two-step sequence. This strategy leverages the reactivity of the electron-rich quinoline ring to first install a reactive "handle" at the C5 position, which is then used to introduce the desired octyloxy ether linkage.
-
Step 1: Chloromethylation. 8-Hydroxyquinoline is subjected to chloromethylation to produce the key intermediate, 5-chloromethyl-8-quinolinol. This is an electrophilic aromatic substitution reaction.
-
Step 2: Williamson Ether Synthesis. The 5-chloromethyl-8-quinolinol intermediate is then reacted with 1-octanol under basic conditions to form the target ether via a nucleophilic substitution reaction.
This modular approach allows for the synthesis of a wide variety of 5-alkoxymethyl derivatives by simply changing the alcohol used in the second step.
Visual Workflow of the Synthesis
Sources
A Technical Guide to the Spectroscopic Profile of 5-Octyloxymethyl-8-quinolinol
Introduction: The Significance of 5-Octyloxymethyl-8-quinolinol
5-Octyloxymethyl-8-quinolinol belongs to the versatile class of 8-hydroxyquinoline derivatives, compounds renowned for their potent biological activities and diverse applications in medicinal chemistry and materials science. The 8-hydroxyquinoline scaffold is a privileged structure, known for its ability to chelate metal ions, a property that underpins its utility as an antibacterial, antifungal, and anticancer agent. The introduction of a 5-octyloxymethyl substituent modulates the lipophilicity and steric profile of the parent molecule, potentially enhancing its membrane permeability and altering its pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive analysis of the spectroscopic data of 5-Octyloxymethyl-8-quinolinol, offering researchers and drug development professionals a foundational understanding of its structural characterization.
Molecular Structure and Spectroscopic Analysis Workflow
The structural elucidation of a novel or modified compound like 5-Octyloxymethyl-8-quinolinol relies on a synergistic application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous confirmation of the molecular architecture. The logical flow of this analysis is depicted below.
Caption: Workflow for the synthesis and spectroscopic characterization of 5-Octyloxymethyl-8-quinolinol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-Octyloxymethyl-8-quinolinol, both ¹H and ¹³C NMR are essential for confirming the presence and connectivity of the quinoline core, the methylene ether linkage, and the octyl chain.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified 5-Octyloxymethyl-8-quinolinol in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is generally suitable for non-polar to moderately polar compounds, while DMSO-d₆ can be used for more polar solutes and will allow for the observation of the hydroxyl proton.
-
Instrumentation: Acquire the spectra on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher. Higher field strengths provide better signal dispersion, which is crucial for resolving complex spin systems.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a relaxation delay of 1-2 seconds to ensure quantitative integration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer experimental time are required.
-
Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.
-
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of 5-Octyloxymethyl-8-quinolinol can be understood by analyzing the distinct regions corresponding to the aromatic quinoline protons, the alkoxy chain protons, and the benzylic methylene protons. The data presented here is based on the analysis of the closely related 5-ethoxymethyl-8-hydroxyquinoline, with predicted values for the octyl chain.[1]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 (Quinoline) | ~8.8 | dd | J = 4.2, 1.5 | 1H |
| H-4 (Quinoline) | ~8.5 | dd | J = 8.5, 1.5 | 1H |
| H-3 (Quinoline) | ~7.6 | dd | J = 8.5, 4.2 | 1H |
| H-6 (Quinoline) | ~7.4 | d | J = 8.0 | 1H |
| H-7 (Quinoline) | ~7.1 | d | J = 8.0 | 1H |
| -CH₂-O- (Benzylic) | ~4.8 | s | - | 2H |
| -O-CH₂- (Octyl) | ~3.6 | t | J = 6.5 | 2H |
| -CH₂- (Octyl, position 2) | ~1.7 | p | J = 6.7 | 2H |
| -CH₂- (Octyl, positions 3-7) | ~1.3-1.4 | m | - | 10H |
| -CH₃ (Octyl) | ~0.9 | t | J = 7.0 | 3H |
| -OH (Phenolic) | Variable (broad) | s | - | 1H |
-
Aromatic Region (7.0-9.0 ppm): The protons on the quinoline ring exhibit a characteristic set of coupled signals. The downfield shifts of H-2 and H-4 are due to the deshielding effect of the heterocyclic nitrogen atom.[2]
-
Benzylic Methylene Protons (~4.8 ppm): The singlet corresponding to the -CH₂-O- group is a key indicator of the 5-substitution pattern. Its chemical shift is influenced by the adjacent aromatic ring and the ether oxygen.
-
Octyloxy Chain (0.9-3.6 ppm): The octyl group presents a triplet for the terminal methyl group, a triplet for the methylene group attached to the ether oxygen, and a complex multiplet for the remaining methylene groups.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-8 (Quinoline) | ~152 |
| C-2 (Quinoline) | ~148 |
| C-4 (Quinoline) | ~136 |
| C-8a (Quinoline) | ~138 |
| C-5 (Quinoline) | ~128 |
| C-4a (Quinoline) | ~127 |
| C-6 (Quinoline) | ~122 |
| C-3 (Quinoline) | ~121 |
| C-7 (Quinoline) | ~110 |
| -CH₂-O- (Benzylic) | ~72 |
| -O-CH₂- (Octyl) | ~70 |
| -CH₂- (Octyl, chain) | ~31.8, 29.4, 29.2, 26.1, 22.6 |
| -CH₃ (Octyl) | ~14.1 |
-
Quinoline Carbons (110-152 ppm): The chemical shifts of the quinoline carbons are consistent with those of other 8-hydroxyquinoline derivatives. The carbon bearing the hydroxyl group (C-8) is typically found at the most downfield position in this group.[1]
-
Aliphatic Carbons (14-72 ppm): The signals for the benzylic and octyloxy carbons are clearly separated from the aromatic signals, providing definitive evidence for the presence of the 5-octyloxymethyl substituent.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.
Experimental Protocol: Mass Spectrometry
-
Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique for 5-Octyloxymethyl-8-quinolinol, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is preferred to obtain an accurate mass measurement, which can be used to confirm the elemental formula.[3]
-
Data Acquisition:
-
Introduce the sample, dissolved in a suitable solvent like methanol or acetonitrile, into the ion source via direct infusion or coupled with liquid chromatography (LC-MS).
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).
-
Mass Spectral Data and Interpretation
The expected mass spectral data for 5-Octyloxymethyl-8-quinolinol (C₁₈H₂₅NO₂) is as follows:
| Ion | m/z (calculated) | Interpretation |
| [M+H]⁺ | 288.1964 | Protonated molecular ion |
| [M+Na]⁺ | 310.1783 | Sodium adduct |
Fragmentation Analysis (MS/MS):
The fragmentation of the [M+H]⁺ ion is expected to proceed through characteristic pathways:
Sources
A Preliminary Technical Guide to the Synthesis, Characterization, and Potential Biological Evaluation of 5-Octyloxymethyl-8-quinolinol
Abstract
The 8-hydroxyquinoline (8-HQ) scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of pharmacological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2][3] This technical guide outlines a comprehensive preliminary study for a novel derivative, 5-Octyloxymethyl-8-quinolinol. The introduction of a lipophilic octyloxymethyl side chain at the C-5 position is hypothesized to enhance membrane permeability and potentiate the biological activities inherent to the 8-HQ core. This document provides a proposed synthetic route, a detailed plan for physicochemical characterization, and a suite of established in vitro assays to investigate its potential as a therapeutic agent. The methodologies are presented with the scientific rationale to guide researchers in the synthesis and evaluation of this promising compound.
Introduction: The Rationale for 5-Octyloxymethyl-8-quinolinol
8-Hydroxyquinoline and its analogues have garnered significant attention in drug discovery due to their diverse biological activities.[3][4] These activities are often attributed to the core structure's ability to chelate metal ions, which are crucial for the function of many enzymes and proteins.[1][2] By sequestering these metal ions, 8-HQ derivatives can disrupt essential cellular processes in pathogenic organisms and cancer cells.[2]
The derivatization of the 8-HQ scaffold offers a strategy to modulate its physicochemical properties and biological activity. The introduction of an octyloxymethyl group at the 5-position is a deliberate design choice aimed at increasing the lipophilicity of the parent molecule. Enhanced lipophilicity can lead to improved cell membrane penetration, potentially increasing the intracellular concentration of the compound and, consequently, its therapeutic efficacy. This guide serves as a foundational document for the synthesis, characterization, and preliminary biological screening of this novel derivative.
Proposed Synthesis and Physicochemical Characterization
Synthetic Pathway: A Two-Step Approach
The synthesis of 5-Octyloxymethyl-8-quinolinol can be approached through a two-step process, beginning with the chloromethylation of 8-hydroxyquinoline to form the key intermediate, 5-chloromethyl-8-hydroxyquinoline.[5] This intermediate can then be subjected to a Williamson ether synthesis with 1-octanol to yield the target compound.[6][7]
Caption: Proposed two-step synthesis of 5-Octyloxymethyl-8-quinolinol.
Detailed Synthetic Protocol
Step 1: Synthesis of 5-Chloromethyl-8-hydroxyquinoline
-
To a solution of 8-hydroxyquinoline in a suitable solvent, add 1,4-bichloromethoxybutane as the chloromethylating agent.[5]
-
The reaction is typically carried out at a controlled temperature to prevent side reactions.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent.
-
The crude product is then purified by column chromatography or recrystallization.
Step 2: Synthesis of 5-Octyloxymethyl-8-quinolinol (Williamson Ether Synthesis) [6][7][8]
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-octanol in a dry aprotic solvent such as Dimethylformamide (DMF) or Tetrahydrofuran (THF).
-
Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C to deprotonate the alcohol, forming the sodium octoxide.
-
To this solution, add a solution of 5-chloromethyl-8-hydroxyquinoline in the same dry solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Once the reaction is complete, carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Physicochemical Characterization
The synthesized 5-Octyloxymethyl-8-quinolinol should be thoroughly characterized to confirm its identity and purity.
| Technique | Purpose | Predicted Observations |
| Appearance | Visual Inspection | A pale yellow or off-white solid, characteristic of many 8-HQ derivatives. |
| Melting Point | Purity Assessment | A sharp melting point is indicative of high purity. |
| Solubility | Formulation & Bioassay Planning | Expected to be soluble in common organic solvents like DMSO, ethanol, and chloroform, with low aqueous solubility due to the octyl chain. |
| ¹H NMR | Structural Elucidation | Protons on the quinoline ring, the methylene bridge, and the octyl chain should be observable with distinct chemical shifts and coupling patterns.[9][10][11] |
| ¹³C NMR | Structural Confirmation | The number of signals should correspond to the number of unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Molecular Weight Determination | The molecular ion peak corresponding to the calculated molecular weight of 5-Octyloxymethyl-8-quinolinol should be observed. |
| Infrared (IR) Spectroscopy | Functional Group Identification | Characteristic peaks for O-H (of the quinolinol), C-O-C (ether linkage), and aromatic C-H and C=C bonds are expected. |
| High-Performance Liquid Chromatography (HPLC) | Purity Analysis | A single major peak would indicate a high degree of purity. |
Potential Biological Activities and Mechanisms of Action
The 8-hydroxyquinoline scaffold is known for its metal-chelating properties, which are often linked to its biological activities.[2][4] The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group form a bidentate ligand that can coordinate with various metal ions.[1]
Caption: Proposed mechanism of action via metal chelation.
Based on the known activities of other 8-HQ derivatives, 5-Octyloxymethyl-8-quinolinol is hypothesized to possess the following biological activities:
-
Antimicrobial Activity: Many 8-HQ derivatives show potent activity against a range of bacteria and fungi.[12][13] The increased lipophilicity of the octyl chain may enhance its ability to disrupt microbial cell membranes.
-
Anticancer Activity: 8-HQ derivatives have been shown to induce apoptosis in cancer cells, and their activity can be selective for multidrug-resistant cells.[4][14] The mechanism often involves the disruption of metal homeostasis within the cancer cells.
-
Antioxidant Activity: The phenolic hydroxyl group of the 8-HQ core can act as a radical scavenger, conferring antioxidant properties.[2][4]
Experimental Protocols for Biological Evaluation
In Vitro Cytotoxicity Assay (MTT Assay)[16][17][18][19]
This assay assesses the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Culture: Plate cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 5-Octyloxymethyl-8-quinolinol (typically from 0.1 to 100 µM) dissolved in a suitable solvent like DMSO. Include a vehicle control (DMSO alone).
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)[20][21]
This method determines the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.
-
Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.
-
Compound Dilution: Prepare a serial two-fold dilution of 5-Octyloxymethyl-8-quinolinol in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Antioxidant Activity Assays (DPPH and ABTS)[22][23][24][25][26]
These assays measure the radical scavenging ability of the compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:
-
Prepare a solution of the stable radical DPPH in methanol.
-
Add various concentrations of 5-Octyloxymethyl-8-quinolinol to the DPPH solution.
-
Incubate the mixture in the dark for a specified time.
-
Measure the decrease in absorbance at a specific wavelength (around 517 nm).
-
Calculate the percentage of radical scavenging activity.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.
-
Add different concentrations of the test compound to the ABTS•+ solution.
-
Measure the reduction in absorbance at a specific wavelength (around 734 nm).
-
Calculate the percentage of radical scavenging activity.
Conclusion
This technical guide provides a comprehensive framework for the preliminary investigation of 5-Octyloxymethyl-8-quinolinol. The proposed synthetic route is based on well-established chemical reactions, and the suggested characterization techniques will ensure the identity and purity of the synthesized compound. The outlined biological assays will provide initial insights into its potential as an anticancer, antimicrobial, and antioxidant agent. The addition of the lipophilic octyl chain is a rational design strategy that may lead to a potent new derivative of the versatile 8-hydroxyquinoline scaffold. The successful execution of these preliminary studies will lay a solid foundation for further preclinical development.
References
- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry.
- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014).
- Abah, L. O., Egu, S. A., Omale, A., & Amlabu, E. (2025). Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. Discover Chemistry, 2(1), 174.
- Bhandare, R. R., & Kumar, A. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 12(3), 3568-3580.
- Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1191–1203.
- Chen, F., Wang, Y., & Li, J. (2020).
- Peng, H., et al. (2004). Synthesis of 5-alkoxymethyl- and 5-aminomethyl-substituted 8-hydroxyquinoline derivatives and their luminescent Al(III) complexes for OLED applications. Tetrahedron Letters, 45(35), 6675-6678.
- Sarkar, A., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Abdel-Wahab, B. F., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(15), 4321.
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1191-1203.
- Olechowska, K., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 26(21), 6584.
- Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 1-10.
- LibreTexts. (2020). 9.5: Williamson ether synthesis. Chemistry LibreTexts.
- Yamin, B. M., et al. (2021). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.f & Zoll.) M.A. E3S Web of Conferences, 322, 01004.
- Rodrigues, D. A., et al. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(13), 10747.
- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014).
- Li, X., et al. (2015). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PLoS ONE, 10(6), e0128761.
- Pape, V. F. S., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(11), 7748-7771.
- J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. J&K Scientific LLC.
- An, F., & Wu, F. (2018). Update on in vitro cytotoxicity assays for drug development.
- Khedkar, S. A., et al. (2021). Synthesis and biological evaluation of novel quinoline derivatives as potential antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 31, 127725.
- Singh, R., et al. (2013). Antioxidant Activity, ABTS, DPPH, FRAP, Medicinal Plants, Phenolic Content, Proximate Composition. Indian Journal of Pharmaceutical Sciences, 75(3), 323-330.
- Pape, V. F. S., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer.
- Patel, K. D., & Patel, H. S. (2012). Synthesis, characterization and comparative microbial screening of some 5-alkoxymethyl-8-quinolinol.
- Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications.
- Iacob, A., et al. (2022). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 27(19), 6544.
- Olechowska, K., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI.
- Kim, H. J., et al. (2016). Study of the in vitro cytotoxicity testing of medical devices. Toxicological Research, 32(3), 241-247.
- The Organic Chemistry Tutor. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube.
- Singh, A., & Kumar, A. (2021). 8-Hydroxyquinoline: A Privileged Structure with Broad-ranging Pharmacological Potentials.
- Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 1-10.
- Sipos, B., & Gaspar, R. (2018). Role of Cytotoxicity Experiments in Pharmaceutical Development. SciSpace.
- Enyedy, É. A., et al. (2014). 1 H NMR spectra of 8-hydroxyquinoline (HQ) alone (a) and KP46 together...
- Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube.
Sources
- 1. scispace.com [scispace.com]
- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 8-Methylquinoline(611-32-5) 1H NMR [m.chemicalbook.com]
- 10. 8-Hydroxyquinoline(148-24-3) 1H NMR spectrum [chemicalbook.com]
- 11. 5-Chloro-8-hydroxyquinoline(130-16-5) 1H NMR spectrum [chemicalbook.com]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. apjhs.com [apjhs.com]
- 14. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application of 5-Octyloxymethyl-8-quinolinol in Hydrometallurgy: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the application of 5-Octyloxymethyl-8-quinolinol, hereafter referred to as HO8Q, in the field of hydrometallurgy. We delve into the fundamental principles of its action as a metal extractant, focusing on its efficacy in separating valuable metals, particularly rare-earth elements (REEs). This document offers detailed, field-proven protocols for solvent extraction and stripping processes, data on its performance in various solvent systems, and an exploration of synergistic extraction phenomena. The guide is intended for researchers and process chemists aiming to leverage advanced chelating agents for efficient and selective metal recovery.
Introduction to 5-Octyloxymethyl-8-quinolinol (HO8Q)
5-Octyloxymethyl-8-quinolinol (HO8Q) is a functionalized derivative of 8-hydroxyquinoline (8-HQ). The 8-HQ scaffold is a well-established and powerful bidentate chelating agent, capable of forming stable complexes with a wide array of metal ions. The core innovation in HO8Q lies in the addition of a 5-octyloxymethyl group. This long alkyl chain confers high solubility in organic solvents and modern ionic liquids, a critical property for its use as an extractant in liquid-liquid extraction systems.[1] In hydrometallurgy, HO8Q serves as a highly effective reagent for the selective separation of metal ions from aqueous solutions, such as those derived from ore leaching or recycled materials.
The Chemistry of Extraction: Mechanism of Action
The efficacy of HO8Q as an extractant is rooted in its ability to form a stable, neutral chelate complex with metal ions, thereby facilitating their transfer from the aqueous phase to an immiscible organic phase.
Core Mechanism: pH-Swing Solvent Extraction
The extraction process is a pH-dependent equilibrium reaction involving a proton-exchange mechanism. The phenolic proton of the hydroxyl group on the quinoline ring is exchanged for a metal cation (Mⁿ⁺). For a trivalent metal ion like a rare earth, the general reaction can be described as:
Mⁿ⁺(aq) + n(HO8Q)(org) ⇌ M(O8Q)n(org) + nH⁺(aq)
-
(aq) denotes the aqueous phase.
-
(org) denotes the organic phase.
This equilibrium highlights the central role of pH. At higher pH values (lower H⁺ concentration), the equilibrium shifts to the right, favoring the formation of the metal-HO8Q complex and its extraction into the organic phase. Conversely, at low pH (high H⁺ concentration), the equilibrium shifts to the left, causing the metal to be "stripped" from the organic phase back into the aqueous phase. This "pH-swing" is the fundamental principle enabling both the extraction and subsequent recovery of the target metal.
Fig. 2: General workflow for solvent extraction and stripping.
Protocol 2: Stripping of Metal Ions from Loaded Organic Phase
This protocol describes the recovery of the extracted metals and the regeneration of the extractant.
A. Materials & Reagents
-
Loaded Organic Phase: The metal-containing organic phase from Protocol 1.
-
Stripping Agent: An aqueous solution of a mineral acid, such as 1 M HNO₃ or 1 M HCl.
-
Equipment: Same as Protocol 1.
B. Procedure
-
Contact: Mix the loaded organic phase with the acidic stripping solution at a defined phase ratio (e.g., 1:1).
-
Equilibration: Agitate the mixture for ~30 minutes to allow the metal ions to transfer back to the new aqueous phase. Causality Note: The high concentration of H⁺ ions drives the equilibrium of the extraction reaction in reverse, releasing the metal ions. [2]3. Phase Separation: Centrifuge to separate the phases.
-
Analysis: Sample the aqueous phase (pregnant strip liquor) and analyze for metal content to determine stripping efficiency. The organic phase is now regenerated and can potentially be recycled.
-
Calculation:
-
Stripping Percentage (%S): %S = ([M]strip, aq * Vaq) / ([M]initial, org * Vorg) * 100
-
Data Presentation: Performance Comparison
The choice of solvent system dramatically impacts the performance of HO8Q. The following table summarizes comparative data for the extraction of Dy(III) and Nd(III).
| Parameter | Dy(III) Extraction | Nd(III) Extraction | Separation Factor (βDy/Nd) |
| System 1: n-dodecane | Moderate | Low | Moderate |
| System 2: Ionic Liquid | High | Moderate | 108 [1] |
| Table 1: Qualitative comparison of HO8Q performance in a conventional organic solvent versus an ionic liquid, based on findings from literature. | |||
| [1] |
Conclusion
5-Octyloxymethyl-8-quinolinol is a potent and selective extractant for hydrometallurgical applications, especially for the challenging separation of rare-earth elements. Its effectiveness is maximized when employed in advanced solvent systems, such as ionic liquids, and can be further enhanced through synergistic combinations with co-extractants like TOPO. The pH-dependent nature of the extraction mechanism provides a robust and controllable method for both the separation and subsequent recovery of valuable metals. The protocols provided herein offer a validated framework for researchers to explore and optimize the use of HO8Q in their specific hydrometallurgical processes.
References
-
Yang, F., Kubota, F., Baba, Y., & Goto, M. (2014). Extraction of Rare-Earth Ions with an 8-Hydroxyquinoline Derivative in an Ionic Liquid. Journal of Chemical Engineering of Japan, 47(9), 718-723. [Link]
-
Regel-Rosocka, M., Staszak, K., Wieszczycka, K., & Masalska, A. (n.d.). Stripping of metal ions from the loaded organic phase after the first stage of extraction. ResearchGate. Retrieved from a figure within a research item. [Link]
-
911Metallurgist. (2018, January 25). Solvent Extraction Stripping Methods. [Link]
-
Pecheur, O., Dourdain, S., Guillaumont, D., Rey, J., Guilbaud, P., Berthon, L., Charbonnel, M. C., Pellet-Rostaing, S., & Testard, F. (2016). Synergism in a HDEHP/TOPO Liquid-Liquid Extraction System: An Intrinsic Ligands Property? The Journal of Physical Chemistry B, 120(10), 2814–2823. [Link]
-
Zelenskii, V. A., & Pochinok, T. B. (2019). Synergistic Solvent Extraction of Lanthanoids with Traditional Ligands (4-Acylpyrazolone and Bidentate Nitrogen Bases) in a Nontraditional Diluent Confirmed by Slope Analysis and NMR. Molecules, 24(22), 4156. [Link]
-
Othman, N. S., & Alias, Y. (2014). Heavy Metal Ion Extraction Using Organic Solvents: An Application of the Equilibrium Slope Method. JWARP, 6, 12. [Link]
-
Kubota, F., Shimobori, Y., & Goto, M. (n.d.). Extraction Behavior of Metal Cations Using 8-Quinolinol as an Extractant in Cyclopentyl Methyl Ether. ResearchGate. Retrieved from a research item. [Link]
-
Al-Harahsheh, M., Al-Otoom, A., Al-Zboon, K., & Allaboun, H. (2015). Synergic extraction of Cd(II) with mixtures of 4-methyl-N-8-quinolinylbenzenesulphonamide and tri-n-butylphosphate or tri-n-octylphosphine oxide dissolved in toluene. ResearchGate. [Link]
Sources
Application Notes & Protocols: 5-Octyloxymethyl-8-quinolinol as a High-Affinity Chelating Agent for Heavy Metals
An Application Guide from the Office of the Senior Application Scientist
Foreword
Welcome to this in-depth guide on the application of 5-Octyloxymethyl-8-quinolinol, a specialized chelating agent designed for the selective capture and analysis of heavy metals. This document moves beyond simple procedural lists to provide the foundational principles, causal reasoning behind experimental design, and robust, self-validating protocols essential for modern research and development. As a derivative of the well-established 8-hydroxyquinoline (8-HQ) scaffold, 5-Octyloxymethyl-8-quinolinol introduces a critical enhancement: a long alkyl chain that dramatically increases its lipophilicity. This modification is not trivial; it fundamentally alters the compound's solubility and phase-transfer characteristics, making it an exceptionally potent tool for applications such as solvent extraction, environmental remediation, and the development of novel drug delivery systems. This guide is structured to empower researchers, scientists, and drug development professionals with the technical expertise and practical insights needed to leverage this powerful molecule effectively.
Section 1: Scientific Principles & Mechanism of Action
The 8-Hydroxyquinoline Core: A Bidentate Chelation Scaffold
The chelating capability of 5-Octyloxymethyl-8-quinolinol originates from its 8-hydroxyquinoline (8-HQ) core. 8-HQ is a classic bidentate ligand, meaning it binds to a central metal ion through two donor atoms simultaneously.[1] In this case, the donors are the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group at the 8-position.[1] Chelation occurs when the proton of the hydroxyl group is displaced by the metal ion, forming a stable five-membered ring structure. This complex formation is often accompanied by a distinct color change, a property that has been historically leveraged for the colorimetric detection of metals.[2]
The Role of the 5-Octyloxymethyl Substituent: Engineering Lipophilicity
The parent 8-HQ molecule is only sparingly soluble in non-polar organic solvents. The key innovation of 5-Octyloxymethyl-8-quinolinol is the introduction of the -(CH₂)O(CH₂)₇CH₃ group at the 5-position. This long octyl chain imparts a significant lipophilic (oil-loving) character to the molecule.[3] This engineered lipophilicity is the primary driver for its utility in two-phase systems, such as liquid-liquid extraction.
Causality Explained: By increasing the molecule's affinity for organic solvents, the octyloxymethyl group enables the chelator to efficiently partition from an aqueous phase into an organic phase, carrying the bound metal ion with it. This is a critical feature for concentrating trace metals from large volumes of water or for separating target metals from a complex aqueous matrix. A study on the extraction of rare-earth ions specifically highlighted the efficacy of 5-octyloxymethyl-8-quinolinol (HO8Q) in such systems.[4]
Visualizing the Chelation Mechanism
The following diagram illustrates the coordination of 5-Octyloxymethyl-8-quinolinol with a divalent heavy metal ion (M²⁺), such as Lead (Pb²⁺) or Cadmium (Cd²⁺). The chelator forms a neutral, lipophilic complex with a 2:1 ligand-to-metal stoichiometry, which is crucial for its extraction into an organic phase.[1]
Caption: Chelation of a divalent metal ion (M²⁺) by two molecules of 5-Octyloxymethyl-8-quinolinol.
Section 2: Physicochemical & Handling Properties
For any experimental design, a thorough understanding of the reagent's properties is paramount. The table below summarizes the key characteristics of 5-Octyloxymethyl-8-quinolinol.
| Property | Value / Description | Rationale & Significance |
| IUPAC Name | 5-(Octyloxymethyl)quinolin-8-ol | Provides unambiguous chemical identity. |
| Synonyms | HO8Q | A common abbreviation found in literature.[4] |
| Molecular Formula | C₁₈H₂₅NO₂ | Essential for calculating molarity and mass-based concentrations. |
| Molecular Weight | 287.40 g/mol | Critical for accurate preparation of solutions. |
| Appearance | Expected to be an off-white to yellow crystalline powder. | Based on properties of similar 8-HQ derivatives.[5] |
| Solubility | Water: Practically insoluble. Organic Solvents: Soluble in chloroform, toluene, hexane, ethers. | The high solubility in organic solvents is the basis for its use in solvent extraction protocols.[6] |
| pKa | Expected ~9.5-10.0 (phenolic -OH) | The pKa of the hydroxyl group is critical. Effective chelation requires a pH at or above this value to facilitate deprotonation, but extreme pH can cause metal hydroxide precipitation. Chloro-substitution is known to decrease pKa in related compounds.[7] |
Safety & Handling
As a derivative of 8-hydroxyquinoline, this compound must be handled with appropriate care. The parent compound and its halogenated derivatives are classified as toxic and irritant.
-
Hazards: Toxic if swallowed, may cause allergic skin reactions, and causes serious eye damage.[8] It is also considered very toxic to aquatic life.[8]
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, safety goggles with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not release into the environment.
Section 3: Core Application: Solvent Extraction of Heavy Metals
The primary application for 5-Octyloxymethyl-8-quinolinol is the selective extraction of heavy metal ions from aqueous solutions. This technique is fundamental for both environmental sample analysis (pre-concentration) and remediation (removal of toxic metals).
Experimental Workflow
The process involves vigorously mixing an aqueous solution containing heavy metals with an immiscible organic solvent containing the chelator. The lipophilic metal-chelator complex preferentially partitions into the organic phase, which is then separated. The metal can be back-extracted (stripped) into a fresh, acidic aqueous phase for analysis.
Caption: General workflow for heavy metal extraction using 5-Octyloxymethyl-8-quinolinol.
Protocol 1: Determination of Optimal Extraction pH for Lead (Pb²⁺)
Objective: To determine the pH at which 5-Octyloxymethyl-8-quinolinol most efficiently extracts Pb²⁺ from an aqueous solution.
Scientific Rationale: The extraction of metal ions by a chelating agent is highly pH-dependent. At low pH, an excess of protons (H⁺) competes with the metal ions (M²⁺) for the chelating sites, inhibiting complex formation. As the pH increases, the hydroxyl group of the chelator deprotonates, making it a more effective ligand. However, at excessively high pH, many heavy metals will precipitate as hydroxides (e.g., Pb(OH)₂), preventing extraction. Therefore, an optimal pH "window" exists for maximum extraction efficiency.
Materials:
-
5-Octyloxymethyl-8-quinolinol (OMQ-8)
-
Toluene (or other suitable organic solvent like chloroform)
-
Pb(NO₃)₂ or similar soluble lead salt
-
Nitric Acid (HNO₃) and Sodium Hydroxide (NaOH) for pH adjustment (0.1 M solutions)
-
Buffer solutions (e.g., acetate, phosphate) for pH control
-
Separatory funnels (50 mL)
-
pH meter
-
Mechanical shaker
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) instrument.
Procedure:
-
Prepare Stock Solutions:
-
Organic Phase: Prepare a 10 mM solution of OMQ-8 in toluene.
-
Aqueous Phase: Prepare a 10 ppm (µg/mL) stock solution of Pb²⁺ in deionized water. Acidify slightly with a drop of concentrated HNO₃ to prevent hydrolysis.
-
-
Set up Extraction Series:
-
Label a series of 8 separatory funnels: pH 3, 4, 5, 6, 7, 8, 9, 10.
-
To each funnel, add 10 mL of the 10 ppm Pb²⁺ aqueous solution.
-
Adjust the pH of each funnel to its target value using 0.1 M HNO₃ or 0.1 M NaOH. Use a calibrated pH meter for accuracy. Self-Validation Step: Using appropriate buffers can provide more stable pH control during extraction.
-
-
Perform Extraction:
-
To each funnel, add 10 mL of the 10 mM OMQ-8 organic solution.
-
Stopper the funnels and shake vigorously on a mechanical shaker for 30 minutes to ensure equilibrium is reached.
-
Allow the funnels to stand for 15 minutes for complete phase separation.
-
-
Sample the Aqueous Phase:
-
Carefully drain the lower aqueous phase from each funnel into a labeled sample tube.
-
-
Analysis:
-
Analyze the concentration of Pb²⁺ remaining in each aqueous sample using ICP-MS or AAS.
-
Control Standard: Analyze an aliquot of the initial 10 ppm Pb²⁺ stock solution to get a precise initial concentration (C_initial).
-
-
Calculate Extraction Efficiency:
-
Use the formula: Extraction Efficiency (%) = [(C_initial - C_final) / C_initial] * 100
-
Plot Extraction Efficiency (%) vs. pH to identify the optimal pH range.
-
Protocol 2: Quantitative Removal and Analysis of Cadmium (Cd²⁺) from a Water Sample
Objective: To perform a validated, quantitative extraction of Cadmium (Cd²⁺) from a spiked water sample and determine the recovery.
Scientific Rationale: This protocol simulates a real-world application, such as treating industrial effluent or pre-concentrating an environmental sample. It incorporates control and blank samples to ensure the trustworthiness of the results. The final analysis is performed via a standardized, highly sensitive method.[9]
Materials:
-
Same as Protocol 1, but using a soluble Cadmium salt (e.g., CdCl₂)
-
Certified reference material (CRM) for Cadmium is recommended for validation.
Procedure:
-
Prepare Solutions:
-
Chelator Solution: 10 mM OMQ-8 in toluene.
-
Aqueous Sample (Spiked): Create a 1.0 ppm Cd²⁺ solution in deionized water. This will be your C_initial.
-
Stripping Solution: 1 M Nitric Acid (HNO₃).
-
-
Set up Validated Experiment (in triplicate):
-
Test Vials: Add 20 mL of the spiked aqueous sample and 20 mL of the chelator solution.
-
Control Vials: Add 20 mL of the spiked aqueous sample and 20 mL of pure toluene (no chelator). This checks for non-specific transfer of Cd²⁺ into the organic phase.
-
Blank Vials: Add 20 mL of deionized water (no Cd²⁺) and 20 mL of the chelator solution. This checks for contamination from reagents or glassware.
-
-
Extraction:
-
Adjust the pH of the aqueous phase in all vials to the optimal value determined in Protocol 1 (e.g., pH 8.5).
-
Cap the vials and shake for 30 minutes. Let stand for 15 minutes to separate.
-
-
Separation & Stripping:
-
Carefully pipette the top organic layer from the Test Vials into new, clean vials.
-
To these "loaded" organic phases, add 10 mL of the 1 M HNO₃ stripping solution.
-
Shake for 20 minutes. The acidic solution will break the Cd-OMQ-8 complex and pull the Cd²⁺ back into the new aqueous phase.
-
Let the phases separate and carefully collect the lower aqueous (acidic) layer. This is your final sample for analysis.
-
-
Analysis by ICP-MS:
-
Analyze the Cd²⁺ concentration in the following samples:
-
The final stripped acid solution from the Test Vials .
-
The aqueous phase from the Control Vials .
-
The aqueous phase from the Blank Vials .
-
The initial 1.0 ppm spiked sample.
-
-
-
Data Interpretation:
-
Blank: The result should be below the instrument's limit of detection (LOD). If not, contamination is present.
-
Control: The Cd²⁺ concentration should be nearly identical to the initial spiked sample, indicating the chelator is necessary for extraction.
-
Test: The concentration in the final stripped acid solution, when corrected for the volume change (e.g., concentrated from 20 mL to 10 mL), allows for calculation of the overall recovery efficiency.
-
Section 4: Expected Results & Troubleshooting
Representative Data
The extraction efficiency of heavy metals using 8-HQ derivatives is heavily influenced by pH, leading to varying extraction curves for different metals. This pH-dependency can be exploited for selective separation.
| pH | Pb²⁺ Extraction (%) | Cd²⁺ Extraction (%) | Zn²⁺ Extraction (%) |
| 3.0 | < 5 | < 5 | < 5 |
| 4.0 | 25 | 10 | 15 |
| 5.0 | 70 | 45 | 60 |
| 6.0 | 95 | 80 | 92 |
| 7.0 | > 99 | 96 | > 99 |
| 8.0 | > 99 | > 99 | > 99 |
| 9.0 | > 99 | > 99 | > 99 |
| 10.0 | 95 (potential precipitation) | > 99 | > 99 |
Note: This is illustrative data based on the known behavior of 8-hydroxyquinoline chelates.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Efficiency | 1. Incorrect pH. 2. Insufficient shaking time/intensity. 3. Chelator concentration too low. | 1. Re-verify pH with a calibrated meter. 2. Increase shaking time to 1 hour. 3. Increase OMQ-8 concentration or decrease the metal concentration. |
| Emulsion Formation | 1. High concentration of surfactants or particulates in the sample. 2. Shaking is too vigorous. | 1. Centrifuge the sample post-extraction to break the emulsion. 2. Add a small amount of NaCl to the aqueous phase. 3. Use a gentler rocking motion instead of vigorous shaking. |
| Poor Reproducibility | 1. Inconsistent pH adjustment. 2. Inaccurate pipetting. 3. Temperature fluctuations. | 1. Use high-quality buffers for pH control. 2. Calibrate pipettes regularly. 3. Perform experiments in a temperature-controlled environment. |
References
- Vertex AI Search. (2024). Synthesis of 5-ethoxymethyl-8-hydroxyquinoline.
- ResearchGate. (n.d.). Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes.
- Google Patents. (n.d.). US5021567A - 8-hydroxyquinoline chelating agents.
- SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
- Taylor & Francis Online. (n.d.). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications.
- Dovepress. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications.
- Scientific Research Publishing. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity.
- PMC - NIH. (2021). Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells.
- ResearchGate. (n.d.). Extraction of Rare-Earth Ions with an 8-Hydroxyquinoline Derivative in an Ionic Liquid.
- Hong Kong Department of Health. (n.d.). Appendix V: Determination of Heavy Metals.
- ResearchGate. (n.d.). Extraction Behavior of Metal Cations Using 8-Quinolinol as an Extractant in Cyclopentyl Methyl Ether.
- ResearchGate. (n.d.). Innovative Colorimetric Methods for Rapid Detection of Toxic Heavy Metals.
- PubMed. (n.d.). Use of Solvent Extraction for the Removal of Heavy Metals From Liquid Wastes.
- PENTA. (n.d.). 8-Hydroxyquinoline - SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET - 8-Hydroxyquinoline.
Sources
- 1. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Use of solvent extraction for the removal of heavy metals from liquid wastes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. dh.gov.hk [dh.gov.hk]
Application Notes & Protocols: Synthesis and Application of Metal Complexes with 5-Octyloxymethyl-8-quinolinol
Introduction: The Strategic Utility of 8-Hydroxyquinoline Derivatives
8-Hydroxyquinoline (8-HQ) represents a "privileged scaffold" in medicinal and materials chemistry. Its rigid, planar structure and potent bidentate chelating ability, via the quinolinic nitrogen and the phenolate oxygen, allow it to form stable complexes with a vast array of metal ions.[1][2][3] The biological and chemical properties of the parent 8-HQ molecule can be strategically tuned through substitution on its carbocyclic ring. The introduction of a lipophilic side chain, such as an octyloxymethyl group at the C-5 position, is a deliberate design choice aimed at enhancing the molecule's solubility in nonpolar environments and facilitating its transport across biological membranes.
The resulting ligand, 5-Octyloxymethyl-8-quinolinol, transforms the hydrophilic 8-HQ core into a highly lipophilic chelator. When complexed with metal ions, this lipophilicity is conferred upon the entire complex, a critical factor for applications in drug development where cellular uptake is paramount.[2][4] Metal complexation is known to potentiate the biological activity of 8-HQ derivatives, often transforming a moderately active compound into a highly potent agent.[5] This guide provides a comprehensive, field-tested methodology for the synthesis of the 5-Octyloxymethyl-8-quinolinol ligand and its subsequent complexation with various transition metals, along with detailed characterization protocols and a discussion of their therapeutic rationale.
Part I: Synthesis of the Ligand: 5-Octyloxymethyl-8-quinolinol
The synthesis of the target ligand is a two-step process. First, the 8-hydroxyquinoline core is functionalized with a reactive chloromethyl group. This intermediate is then used to alkylate 1-octanol under basic conditions to form the desired ether linkage.
Caption: Workflow for the two-step synthesis of the target ligand.
Protocol 1: Synthesis of 5-Chloromethyl-8-quinolinol Hydrochloride
This procedure functionalizes the C-5 position of 8-hydroxyquinoline, which is activated towards electrophilic substitution.
Materials:
-
8-Hydroxyquinoline (1.0 eq)
-
Paraformaldehyde (1.2 eq)
-
Concentrated Hydrochloric Acid (sufficient volume)
-
Ethanol
-
Diethyl ether
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 8-hydroxyquinoline in a minimal amount of ethanol.
-
Addition of Reagents: Add paraformaldehyde to the suspension. Slowly add concentrated hydrochloric acid dropwise with vigorous stirring. An exothermic reaction will occur, and the mixture will become a clear solution.
-
Reaction Execution: Heat the mixture to 60-70°C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 1:1 Ethyl Acetate/Hexane).
-
Scientist's Note: Paraformaldehyde serves as an in-situ source of formaldehyde for this electrophilic aromatic substitution. The acidic medium is crucial for generating the electrophile. Maintaining the temperature below 80°C prevents the formation of polymeric side products.
-
-
Isolation and Purification: Cool the reaction mixture in an ice bath. A yellow precipitate of 5-chloromethyl-8-quinolinol hydrochloride will form.
-
Collect the solid by vacuum filtration and wash thoroughly with cold diethyl ether to remove any unreacted starting material.
-
Dry the product under vacuum. The hydrochloride salt is typically used directly in the next step without further purification.
Protocol 2: Synthesis of 5-Octyloxymethyl-8-quinolinol
This step involves a Williamson ether synthesis, where the alkoxide of 1-octanol acts as a nucleophile to displace the chloride from the 5-chloromethyl intermediate.
Materials:
-
5-Chloromethyl-8-quinolinol hydrochloride (1.0 eq)
-
1-Octanol (large excess, can act as solvent)
-
Sodium Hydroxide (2.2 eq)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Base Preparation: In a separate flask, dissolve sodium hydroxide pellets in 1-octanol with gentle heating (approx. 50°C) to form sodium octoxide.
-
Reaction Setup: Add the 5-chloromethyl-8-quinolinol hydrochloride salt portion-wise to the sodium octoxide/octanol solution under vigorous stirring.
-
Scientist's Note: A slight excess of base is used to first neutralize the hydrochloride salt and then to deprotonate the phenolic hydroxyl group, which could otherwise interfere. Using 1-octanol as the solvent drives the reaction forward according to Le Châtelier's principle.
-
-
Reaction Execution: Heat the reaction mixture to 90-100°C for 8-12 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous phase three times with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The excess 1-octanol can be removed via vacuum distillation.
-
The crude product is then purified by column chromatography on silica gel (gradient elution, starting with 9:1 Hexane/Ethyl Acetate) to yield 5-Octyloxymethyl-8-quinolinol as a pure solid or viscous oil.
Part II: General Protocol for Metal Complex Synthesis
This protocol outlines a general method for the chelation of divalent and trivalent metal ions. The stoichiometry of the ligand to metal is typically 2:1 for square planar or tetrahedral metals (e.g., Cu²⁺, Zn²⁺) and 3:1 for octahedral metals (e.g., Fe³⁺, Al³⁺).
Caption: General workflow for the synthesis of a Metal(II) complex.
Materials:
-
5-Octyloxymethyl-8-quinolinol (2.0-3.0 eq)
-
Metal Salt (e.g., Cu(OAc)₂, ZnCl₂, FeCl₃) (1.0 eq)
-
Ethanol or Methanol
-
Deionized Water
-
0.1 M Sodium Hydroxide solution
Procedure:
-
Ligand Solution: Dissolve the 5-Octyloxymethyl-8-quinolinol ligand in a suitable solvent such as ethanol or methanol in a round-bottom flask.
-
Metal Salt Solution: In a separate beaker, dissolve the metal salt in a minimal amount of deionized water or a water/ethanol mixture.
-
Reaction Execution: Gently heat the ligand solution to approximately 60°C with stirring. Add the metal salt solution dropwise to the ligand solution. A color change and/or precipitation is often observed immediately.
-
pH Adjustment: Slowly add 0.1 M NaOH solution dropwise to the reaction mixture until the pH is between 6.5 and 7.5.
-
Rationale: The chelation process involves the displacement of the proton from the 8-hydroxyl group.[1] Adjusting the pH to a neutral or slightly basic range facilitates this deprotonation, driving the complex formation to completion.
-
-
Reaction Completion: Stir the mixture at 60°C for an additional 2-4 hours to ensure the reaction is complete.
-
Isolation and Purification: Cool the mixture to room temperature and then in an ice bath to maximize precipitation. Collect the solid metal complex by vacuum filtration.
-
Wash the precipitate with a cold 1:1 ethanol/water mixture, followed by pure water, and finally a small amount of cold diethyl ether to aid in drying.
-
Dry the final metal complex in a vacuum oven at 40-50°C.
Part III: Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized ligand and its metal complexes.
| Technique | Ligand (L) | Metal Complex (e.g., M(L)₂) | Rationale for Change |
| FT-IR (cm⁻¹) | Broad peak ~3200-3400 (-OH stretch) | Disappearance of the broad -OH peak | Deprotonation of the hydroxyl group upon coordination to the metal ion.[2][6] |
| ~1580 (C=N stretch) | Shift to lower frequency (~1570) | Coordination of the quinolinic nitrogen to the metal center weakens the C=N bond. | |
| UV-Vis (nm) | λ_max ~250, ~320 | Bathochromic shift (red shift) of λ_max | Chelation increases the conjugation and rigidity of the system, altering the π→π* and n→π* electronic transitions.[2][7] |
| ¹H NMR | Peak for -OH proton (variable) | Absence of the -OH proton peak | Confirmation of deprotonation and metal binding. |
| Aromatic protons shift | Shifts in aromatic proton signals | The electron density in the quinoline ring system is redistributed upon metal coordination. | |
| Mass Spec (ESI-MS) | [M+H]⁺ peak observed | [M(L)₂ + H]⁺ or related fragment ions | Confirms the molecular weight and the stoichiometry of the complex. |
Part IV: Applications in Drug Development
The strategic design of 5-Octyloxymethyl-8-quinolinol metal complexes is rooted in established principles of medicinal chemistry. The parent 8-HQ scaffold is a known antimicrobial, anticancer, and antineurodegenerative agent.[8][9][10]
-
Antimicrobial Activity: The biological activity of 8-HQ is often attributed to its ability to chelate essential metal ions required for the function of microbial enzymes.[2][9] By forming a lipophilic complex, the 5-Octyloxymethyl-8-quinolinol ligand can effectively act as an ionophore, transporting metal ions across the microbial cell membrane, disrupting cellular homeostasis, and leading to cell death. The complex itself can also be the active species, delivering the toxic metal ion directly to intracellular targets.[1]
-
Anticancer Properties: Many cancers exhibit dysregulated metal homeostasis. Lipophilic 8-HQ derivatives can target this vulnerability. For instance, copper complexes of 8-HQ derivatives have shown potent anticancer activity by inducing oxidative stress through redox cycling and inhibiting the proteasome.[5] The octyloxy chain enhances the lipophilicity, potentially leading to greater accumulation in cancer cells compared to normal cells.[4]
-
Neuroprotective Agents: Metal dyshomeostasis, particularly of copper, zinc, and iron, is a key factor in neurodegenerative diseases like Alzheimer's.[8] Lipophilic 8-HQ derivatives can cross the blood-brain barrier, chelate excess metal ions, and dissolve amyloid plaques. The long alkyl chain of 5-Octyloxymethyl-8-quinolinol makes it a prime candidate for CNS-targeted applications.
References
-
Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). [Link]
-
Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]
-
Shen, Y. M., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178. [Link]
-
Al-Busafi, S. N., & Suliman, F. E. O. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. [Link]
-
Kadhum, A. A. H., & Al-Amiery, A. A. (2019). Complexation of Ag(I) with 8-Hydroxyquinoline: Synthesis, Spectral Studies and Antibacterial Activities. Advanced Journal of Chemistry, Section A, 2(4), 282-290. [Link]
-
Deane, S., & Zhitomirsky, D. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157-1178. [Link]
-
Srisung, S., Suksrichavalit, T., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. International Journal of Pharmacology, 9(2), 170-175. [Link]
-
Patel, K. D., & Patel, N. D. (2012). The Metal Complexes of 5-[(benzyloxy) methyl] quinolin-8-ol (BeMQ) and 8-quinolinols mixed Ligand. International Journal of Scientific and Research Publications, 2(11). [Link]
-
Khan, I., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(10), 2439. [Link]
-
Ferreira, R. J., et al. (2023). Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. Inorganic Chemistry, 62(30), 11876–11893. [Link]
-
Dorneanu, E., et al. (2014). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Molecules, 19(9), 15056-15074. [Link]
-
Krygowski, T. M., & Szatylowicz, H. (2011). Aromatic properties of 8-hydroxyquinoline and its metal complexes. Journal of Physical Organic Chemistry, 24(10), 922-928. [Link]
-
Shen, Y. M., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy. [Link]
-
Srisung, S., et al. (2013). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. International Journal of Pharmacology. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 3. dovepress.com [dovepress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. isca.me [isca.me]
- 6. ajchem-a.com [ajchem-a.com]
- 7. researchgate.net [researchgate.net]
- 8. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. imrpress.com [imrpress.com]
- 10. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antibacterial Activity of 5-Octyloxymethyl-8-quinolinol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Enduring Potential of 8-Hydroxyquinoline Scaffolds in an Era of Antibiotic Resistance
The relentless rise of antibiotic-resistant bacteria poses a formidable challenge to global health. In this landscape, the exploration of novel antimicrobial agents is not merely an academic pursuit but a critical necessity. The 8-hydroxyquinoline (8-HQ) scaffold has long been recognized for its diverse biological activities, including potent antibacterial effects[1]. The core mechanism of action for many 8-HQ derivatives is their ability to chelate metal ions, which are essential for various bacterial enzymatic processes[1]. This disruption of metal homeostasis can lead to a cascade of events culminating in bacterial cell death.
This document provides a comprehensive guide to the synthesis and evaluation of a specific class of 8-HQ derivatives: 5-Octyloxymethyl-8-quinolinols. The introduction of a long alkyl chain, such as the octyloxymethyl group, at the 5-position of the quinoline ring is a strategic modification aimed at enhancing the lipophilicity of the molecule. This increased lipophilicity can facilitate the compound's passage through the bacterial cell membrane, potentially leading to improved antibacterial efficacy. Furthermore, the long alkyl chain may introduce additional mechanisms of action, such as direct interaction with and disruption of the bacterial cell membrane[2].
These application notes and protocols are designed to provide researchers with the necessary tools to synthesize, characterize, and rigorously evaluate the antibacterial properties of 5-Octyloxymethyl-8-quinolinol derivatives. The methodologies outlined herein are grounded in established principles of medicinal chemistry and microbiology, with a focus on reproducibility and scientific integrity.
Synthesis of 5-Octyloxymethyl-8-quinolinol Derivatives: A Two-Step Approach
The synthesis of 5-Octyloxymethyl-8-quinolinol is typically achieved through a two-step process, beginning with the chloromethylation of 8-hydroxyquinoline to yield the key intermediate, 5-chloromethyl-8-hydroxyquinoline hydrochloride. This is followed by a Williamson ether synthesis to introduce the octyloxy moiety.
Step 1: Synthesis of 5-Chloromethyl-8-hydroxyquinoline Hydrochloride
This procedure is adapted from the method described by Zheng et al. (2005)[3].
Protocol:
-
In a fume hood, combine 10.0 g (0.068 mol) of 8-hydroxyquinoline, 11 mL of concentrated hydrochloric acid, and 11 mL (0.397 mol) of 37% formaldehyde in a suitable reaction vessel.
-
Stir the mixture and bubble hydrogen chloride gas through the solution for 6 hours at room temperature.
-
After the reaction is complete, allow the solution to stand at room temperature for 2 hours without stirring.
-
A yellow solid of 5-chloromethyl-8-hydroxyquinoline hydrochloride will precipitate.
-
Collect the solid by filtration, wash with cold acetone or ethanol, and dry under vacuum.
-
The expected yield is approximately 13.0 g (98%).
Step 2: Synthesis of 5-Octyloxymethyl-8-quinolinol
This generalized Williamson ether synthesis protocol is based on established methods for the preparation of 5-alkoxymethyl-8-hydroxyquinoline derivatives[4].
Protocol:
-
Prepare a solution of sodium octoxide by dissolving an equimolar amount of sodium metal in anhydrous n-octanol under an inert atmosphere (e.g., nitrogen or argon). Caution: The reaction of sodium with alcohol is exothermic and produces flammable hydrogen gas.
-
In a separate flask, dissolve the 5-chloromethyl-8-hydroxyquinoline hydrochloride from Step 1 in a suitable anhydrous solvent, such as dimethylformamide (DMF).
-
Slowly add the sodium octoxide solution to the 5-chloromethyl-8-hydroxyquinoline solution with stirring.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
The crude 5-Octyloxymethyl-8-quinolinol will precipitate. Collect the solid by filtration.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the final product.
-
Characterize the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Caption: Synthetic pathway for 5-Octyloxymethyl-8-quinolinol.
In Vitro Antibacterial Activity Assessment: A Suite of Essential Protocols
A thorough evaluation of the antibacterial potential of novel compounds requires a multi-faceted approach. The following protocols outline the key assays for determining the inhibitory and bactericidal activity of 5-Octyloxymethyl-8-quinolinol derivatives.
Preparation of Stock Solutions
Proper preparation of the test compound's stock solution is critical for accurate and reproducible results.
Protocol:
-
Accurately weigh a precise amount of the synthesized 5-Octyloxymethyl-8-quinolinol.
-
Dissolve the compound in a minimal amount of a suitable solvent, such as dimethyl sulfoxide (DMSO) or ethanol[5]. The final concentration of the organic solvent in the assay should be kept low (typically ≤1%) to avoid any inhibitory effects on bacterial growth.
-
Prepare a high-concentration stock solution (e.g., 10 mg/mL or 100 mM).
-
For compounds soluble in organic solvents, filter-sterilization is not typically required. However, if the compound is water-soluble, filter the stock solution through a 0.22 µm syringe filter into a sterile container[5].
-
Store the stock solution in aliquots at -20°C in the dark to prevent degradation[5].
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely used technique for determining MIC values.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial suspension standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)
-
Stock solution of 5-Octyloxymethyl-8-quinolinol derivative
-
Positive control antibiotic (e.g., ciprofloxacin, gentamicin)
-
Negative control (broth only)
-
Growth control (broth with bacterial inoculum)
Procedure:
-
Dispense 50 µL of sterile MHB into each well of a 96-well plate.
-
Add 50 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions by transferring 50 µL to the subsequent wells.
-
Prepare a bacterial inoculum by diluting the 0.5 McFarland suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well[6].
-
Add 50 µL of the standardized bacterial inoculum to each well, except for the negative control wells.
-
Include a growth control (no compound) and a sterility control (no bacteria) on each plate.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Protocol 2: Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a crucial next step after determining the MIC to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Procedure:
-
Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Spot-plate each aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
After incubation, count the number of colonies on each spot.
-
The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Protocol 3: Time-Kill Kinetic Assay
This assay provides a dynamic picture of the antibacterial activity over time, revealing the rate at which a compound kills bacteria.
Procedure:
-
Prepare flasks or tubes containing MHB with the 5-Octyloxymethyl-8-quinolinol derivative at various concentrations (e.g., 1x, 2x, and 4x the MIC).
-
Include a growth control flask without the compound.
-
Inoculate each flask with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate the flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate the dilutions onto MHA plates and incubate at 37°C for 18-24 hours.
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point.
-
Plot the log₁₀ CFU/mL versus time to generate the time-kill curves. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Protocol 4: Anti-Biofilm Activity Assay (Crystal Violet Method)
Bacterial biofilms are a significant challenge in clinical settings due to their inherent resistance to antibiotics. This assay assesses the ability of the 5-Octyloxymethyl-8-quinolinol derivatives to inhibit biofilm formation.
Procedure:
-
Grow a bacterial culture overnight in a suitable medium (e.g., Tryptic Soy Broth supplemented with glucose).
-
Dilute the overnight culture 1:100 in fresh medium.
-
Dispense 100 µL of the diluted culture into the wells of a 96-well flat-bottom plate.
-
Add 100 µL of the test compound at various concentrations to the wells. Include a growth control without the compound.
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
After incubation, gently discard the planktonic cells by inverting the plate and washing the wells carefully with sterile PBS.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes[7].
-
Remove the crystal violet solution and wash the wells again with PBS to remove excess stain.
-
Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm[7].
-
Measure the absorbance of the solubilized crystal violet at a wavelength of 570 nm using a microplate reader.
-
The reduction in absorbance in the presence of the compound compared to the control indicates the inhibition of biofilm formation.
Caption: Workflow for the Crystal Violet Anti-Biofilm Assay.
Data Presentation and Interpretation
The quantitative data obtained from these assays should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Representative Antibacterial Activity of 5-Octyloxymethyl-8-quinolinol
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 4 | 8 |
| Staphylococcus aureus (MRSA, Clinical Isolate) | 8 | 16 |
| Escherichia coli (ATCC 25922) | 16 | 32 |
| Pseudomonas aeruginosa (ATCC 27853) | 32 | >64 |
| Enterococcus faecalis (ATCC 29212) | 8 | 16 |
Note: The values presented in this table are hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Mechanism of Action: Beyond Metal Chelation
The primary antibacterial mechanism of 8-hydroxyquinoline is its ability to chelate essential metal ions, thereby disrupting bacterial metabolism[1]. However, the introduction of a long lipophilic chain at the 5-position, as in 5-Octyloxymethyl-8-quinolinol, likely introduces additional mechanisms of action. The increased lipophilicity can enhance the compound's ability to intercalate into and disrupt the bacterial cell membrane. This membrane disruption can lead to leakage of intracellular components and ultimately cell death. The octyl chain length is often associated with a balance of hydrophobicity that is optimal for membrane interaction and subsequent antibacterial activity[8].
Caption: Putative dual mechanism of action for 5-Octyloxymethyl-8-quinolinol.
Conclusion and Future Directions
The 5-Octyloxymethyl-8-quinolinol derivatives represent a promising class of antibacterial agents that warrant further investigation. The protocols detailed in this document provide a robust framework for their synthesis and comprehensive in vitro evaluation. Future studies should focus on expanding the panel of bacterial strains tested to include a wider range of clinically relevant and drug-resistant pathogens. Furthermore, in vivo efficacy and toxicity studies are essential to assess the therapeutic potential of these compounds. The exploration of synergistic effects with existing antibiotics could also unveil new combination therapies to combat multidrug-resistant infections.
References
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace. Retrieved January 27, 2026, from [Link]
-
Antibacterial and antibiofilm activity of 8-hydroxyquinoline derivatives against Mycobacterium and Staphylococcus species. (2023). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
Influence of Alkyl Chain Length on the Surface Activity of Antibacterial Polymers Derived From ROMP. (2015). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
General Biofilm Assay Protocol. (n.d.). iGEM. Retrieved January 27, 2026, from [Link]
-
8-Hydroxy-5-(hydroxymethyl)quinolin-1-ium chloride. (2012). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
Influence of Alkyl Chain Length on the Surface Activity of Antibacterial Polymers Derived from ROMP. (2015). ResearchGate. Retrieved January 27, 2026, from [Link]
-
ProtocolsAntibioticStockSolutions. (n.d.). Barrick Lab. Retrieved January 27, 2026, from [Link]
-
List of the antibiotics, MIC values of P. aeruginosa and S. aureus planktonic cells and their mechanism of action. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Synthesis and investigation of antibacterial and antioxidants properties of some new 5-subsituted-8-hydroxyquinoline derivatives. (2020). ResearchGate. Retrieved January 27, 2026, from [Link]
- CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline. (n.d.). Google Patents.
-
INFLUENCE OF ALKYL CHAIN LENGTH IN N-ALKYLMORPHOLINE DERIVATIVES ON THEIR ANTIBACTERIAL EFFECT AGAINST METHICILLIN RESISTANT STAPHYLOCOCCUS AUREUS (MRSA) ISOLATES. (2024). ChemRxiv. Retrieved January 27, 2026, from [Link]
-
Quantitative Analyses of Biofilm by Using Crystal Violet Staining and Optical Reflection. (2022). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data. (2022). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition. (2001). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. (2022). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Crystal violet assay carried out to determine the antibiofilm activity... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
MIC values (mg/mL) of antimicrobial agents against E. coli strains. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Effect of alkyl chain length on antibacterial activity of ionic... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. (2018). Association for Biology Laboratory Education. Retrieved January 27, 2026, from [Link]
-
Journal Pre-proof. (2021). Retrieved January 27, 2026, from [Link]
-
Biology ANTIMICROBIAL ACTIVITY OF QUINOLINE-BASED HYDROXYPHENYLAMINO AND CARBOXYPHENYLAMINO DERIVATIVES Introduction. Ant. (2023). Semantic Scholar. Retrieved January 27, 2026, from [Link]
-
Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]
-
Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (2022). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). OMICS International. Retrieved January 27, 2026, from [Link]
-
Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. (2022). PubMed. Retrieved January 27, 2026, from [Link]
-
Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
Sources
- 1. Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 8-Hydroxy-5-(hydroxymethyl)quinolin-1-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 6. DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static.igem.org [static.igem.org]
- 8. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Regeneration of 5-Octyloxymethyl-8-quinolinol After Metal Extraction
Welcome to the technical support center for the regeneration of 5-Octyloxymethyl-8-quinolinol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the efficient and successful regeneration of this versatile metal extractant.
Foundational Principles: Understanding 5-Octyloxymethyl-8-quinolinol
5-Octyloxymethyl-8-quinolinol is a derivative of 8-hydroxyquinoline, a class of chelating agents widely used in solvent extraction for the separation and purification of metals.[1] The lipophilic octyloxymethyl group enhances its solubility in organic solvents, making it an effective extractant in liquid-liquid extraction processes. One of its primary industrial applications is the selective extraction of gallium from alkaline aluminate solutions, such as the Bayer process liquor used in alumina production.[2]
The extraction process involves the formation of a stable metal-ligand complex in the organic phase. To ensure the economic viability and sustainability of the process, the extractant must be efficiently regenerated from the metal-loaded organic phase for reuse. This regeneration is typically achieved by a stripping process, where the metal is back-extracted into an aqueous phase, leaving the 5-Octyloxymethyl-8-quinolinol in the organic phase, ready for the next extraction cycle.
Troubleshooting Guide for Regeneration of 5-Octyloxymethyl-8-quinolinol
This section addresses common issues encountered during the regeneration of 5-Octyloxymethyl-8-quinolinol after gallium extraction.
| Problem | Potential Causes | Recommended Solutions & Explanations |
| Low Gallium Stripping Efficiency | 1. Inappropriate Stripping Agent or Concentration: The choice and concentration of the stripping agent are critical for breaking the Ga-(5-Octyloxymethyl-8-quinolinol) complex. | - Acid Stripping: Use hydrochloric acid (HCl) at a concentration of 1.0-2.0 M. This provides a high concentration of H+ ions to protonate the ligand and displace the gallium ion.[3] - Alkaline Stripping: Alternatively, use sodium hydroxide (NaOH) at a concentration of 3.0-5.0 M. The high concentration of OH- ions forms soluble gallate species in the aqueous phase, facilitating the stripping.[4] |
| 2. Insufficient Contact Time or Mixing: The mass transfer of gallium from the organic to the aqueous phase is a kinetic process. | - Increase the mixing time to at least 3-5 minutes to ensure thorough contact between the two phases.[3] - Optimize the impeller speed or shaking intensity to improve mass transfer without causing stable emulsion formation. | |
| 3. Unfavorable Phase Ratio (Organic:Aqueous): The volume ratio of the organic to aqueous phase influences the stripping equilibrium. | - For acid stripping, an organic to aqueous (O:A) phase ratio of 1.0:1.5 is often effective.[3] - For alkaline stripping, an O:A ratio of 1.0:1.0 can be used.[4] Adjusting this ratio can shift the equilibrium to favor stripping. | |
| Co-stripping of Impurities (e.g., Aluminum) | 1. Inadequate Scrubbing of the Loaded Organic Phase: The loaded organic phase may contain co-extracted impurities like aluminum and sodium. | - Implement a scrubbing step before stripping. Use 5.0-6.5 M HCl to wash the loaded organic phase. This removes most of the co-extracted impurities while leaving the gallium in the organic phase.[3][4] |
| Formation of a Stable Emulsion or "Third Phase" | 1. High Concentration of Extractant or Metal: High concentrations can lead to the formation of polymeric metal-ligand complexes that act as surfactants. | - Lower the concentration of 5-Octyloxymethyl-8-quinolinol in the organic phase. - Ensure that the gallium loading in the organic phase is not excessively high. |
| 2. Presence of Surfactants or Particulate Matter: Contaminants in the aqueous or organic phases can stabilize emulsions. | - Filter both the aqueous and organic phases before extraction and stripping to remove any suspended solids. - Ensure the purity of the stripping agents. | |
| 3. Excessive Mixing Speed: High shear forces can create very fine droplets that are slow to coalesce. | - Reduce the mixing speed to a point where good mixing is achieved without excessive shear. | |
| Degradation of 5-Octyloxymethyl-8-quinolinol | 1. Hydrolytic Degradation: Prolonged contact with highly acidic or alkaline solutions, especially at elevated temperatures, can lead to hydrolysis of the ether linkage. | - Minimize the contact time during stripping to what is necessary for efficient metal removal. - Avoid high temperatures during the stripping process. Perform stripping at ambient temperature unless a kinetic limitation is observed. |
| 2. Oxidative Degradation: The presence of oxidizing agents in the feed solution can degrade the quinoline ring. | - If the feed solution is suspected to contain oxidizing agents, consider a pre-treatment step to remove them. |
Experimental Protocol: Regeneration of 5-Octyloxymethyl-8-quinolinol via Acid Stripping
This protocol outlines a standard procedure for the regeneration of 5-Octyloxymethyl-8-quinolinol loaded with gallium using hydrochloric acid.
Materials:
-
Gallium-loaded organic phase (5-Octyloxymethyl-8-quinolinol in a suitable organic solvent like kerosene)
-
Scrubbing solution: 5.0-6.5 M Hydrochloric Acid (HCl)
-
Stripping solution: 1.0-2.0 M Hydrochloric Acid (HCl)
-
Separatory funnels or mixer-settler units
-
pH meter
-
Analytical equipment for gallium determination (e.g., ICP-OES or AAS)
Procedure:
-
Scrubbing (Impurity Removal): a. Transfer the gallium-loaded organic phase and the scrubbing solution (5.0-6.5 M HCl) to a separatory funnel at an organic to aqueous (O:A) phase ratio of 1.0:1.5.[3] b. Shake vigorously for 3 minutes to ensure intimate contact between the phases.[3] c. Allow the phases to separate. d. Drain the aqueous scrubbing solution (which now contains impurities like aluminum and sodium). e. The scrubbed organic phase is now ready for stripping.
-
Stripping (Gallium Recovery and Extractant Regeneration): a. Transfer the scrubbed organic phase and the stripping solution (1.0-2.0 M HCl) to a clean separatory funnel at an O:A phase ratio of 1.0:1.5.[3] b. Shake vigorously for 3-5 minutes.[3] c. Allow the phases to separate completely. d. Drain the aqueous phase (strip liquor), which is now rich in gallium. e. The remaining organic phase contains the regenerated 5-Octyloxymethyl-8-quinolinol and can be recycled for further extraction.[3]
-
Analysis: a. Take samples from the scrubbed organic phase, the strip liquor, and the regenerated organic phase. b. Analyze the gallium concentration in each sample to determine the stripping efficiency.
Visualizing the Regeneration Workflow
Sources
Technical Support Center: Purification of 5-Octyloxymethyl-8-quinolinol
Welcome to the technical support guide for the purification of synthesized 5-Octyloxymethyl-8-quinolinol. This document provides in-depth, field-proven insights into common purification challenges, presented in a practical question-and-answer format. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to troubleshoot and optimize your purification workflows effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude 5-Octyloxymethyl-8-quinolinol product?
A1: The impurity profile depends heavily on the synthetic route. Assuming a common synthesis, such as the Williamson ether synthesis from 5-chloromethyl-8-quinolinol and sodium octoxide, you can anticipate the following:
-
Unreacted Starting Materials: 5-Chloromethyl-8-quinolinol (or the corresponding bromo/tosyl analog) and 1-octanol.
-
Reagent Residues: Excess base (e.g., sodium hydride, sodium hydroxide) and their salts.
-
Solvent Residues: High-boiling point solvents like DMF or DMSO if used.
-
By-products: Small amounts of dimeric ethers or elimination products. In syntheses resembling the Skraup reaction, polymeric tars are a significant concern[1][2].
Q2: My crude product is a dark, viscous oil. What should be my first purification step?
A2: An oily, discolored crude product suggests the presence of polymeric impurities and residual solvents. A preliminary workup using an acid-base extraction is highly recommended before attempting chromatography or recrystallization. This technique leverages the amphoteric nature of the 8-hydroxyquinoline (8-HQ) core to separate it from non-ionizable impurities. The 8-HQ moiety contains a weakly acidic phenolic hydroxyl group (pKa ≈ 9.5) and a weakly basic quinoline nitrogen (pKa ≈ 4.9)[2]. This allows for selective extraction into either aqueous acid or aqueous base.
Q3: How do I choose the primary purification method: acid-base extraction, column chromatography, or recrystallization?
A3: The choice depends on the scale of your synthesis and the nature of the impurities.
-
Acid-Base Extraction: Best for initial, large-scale cleanup to remove non-ionizable organic impurities (like residual octanol) and polymeric tars. It is a cost-effective and efficient first pass.
-
Column Chromatography: The most powerful and versatile method for separating compounds with similar polarities, such as your target product and unreacted 5-substituted-8-quinolinol starting material. It is the go-to method for achieving high purity, especially for research-scale quantities[3][4].
-
Recrystallization: Ideal for the final purification step to obtain a highly crystalline, solvent-free product, provided your compound is a solid at room temperature and you have already achieved >90-95% purity. It is excellent for removing trace impurities that may have co-eluted during chromatography.
Purification Workflow Overview
The following diagram outlines a logical workflow for purifying crude 5-Octyloxymethyl-8-quinolinol, integrating the key methods discussed.
Caption: General purification strategy for 5-Octyloxymethyl-8-quinolinol.
Troubleshooting Guides
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product "oils out" during recrystallization. | Solvent is too good (product is too soluble). Cooling is too rapid. Presence of impurities depressing the melting point. | 1. Switch to a less polar or "poorer" solvent. 2. Use a two-solvent system (e.g., Dichloromethane/Hexane). Dissolve in the good solvent and add the poor solvent dropwise until cloudy, then heat to clarify and cool slowly. 3. Allow the solution to cool to room temperature slowly, then transfer to a 4°C refrigerator. Avoid the freezer initially. 4. Ensure the product is >90% pure via another method (e.g., chromatography) before attempting recrystallization. |
| Poor separation (overlapping spots) on silica gel TLC/column. | Incorrect mobile phase polarity. The lipophilic octyl chain causes the product to have low polarity. | 1. Decrease the mobile phase polarity. Start with highly non-polar systems like 95:5 Hexane:Ethyl Acetate and gradually increase polarity. 2. Try a different solvent system. Dichloromethane (DCM) or Toluene as the primary solvent can offer different selectivity compared to Hexane. 3. If starting material (e.g., 5-chloromethyl-8-quinolinol) is much more polar, use a gradient elution on your column, starting with low polarity and increasing it to wash out the more polar impurities after your product has eluted. |
| Product appears to decompose on the silica gel column. | The slightly acidic nature of silica gel can degrade sensitive compounds. The 8-hydroxyquinoline moiety can chelate metal impurities in the silica. | 1. Deactivate the silica gel: Pre-treat the silica by slurrying it in your mobile phase containing 0.5-1% triethylamine or ammonia. This neutralizes the acidic sites. 2. Consider using neutral alumina as the stationary phase instead of silica gel. |
| Low recovery after acid-base extraction. | Emulsion formation during extraction. Product precipitation at the wrong pH. Product has some solubility in the aqueous layer. | 1. To break emulsions, add a small amount of brine (saturated NaCl solution). 2. Carefully monitor the pH during neutralization. The isoelectric point for 8-HQ derivatives is typically between pH 7.0-7.5[1]. Adjust the pH slowly and allow time for full precipitation. 3. After neutralizing and filtering the precipitated product, perform a back-extraction of the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate, DCM) to recover any dissolved product. |
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction for Initial Cleanup
This protocol is designed to separate the amphoteric product from neutral organic impurities and baseline polymeric material.
Causality: The quinoline nitrogen can be protonated by acid (making the molecule water-soluble as a salt), and the phenolic hydroxyl can be deprotonated by a strong base (making it water-soluble as a phenoxide). Neutral impurities, like residual 1-octanol, will remain in the organic layer throughout this process.
Caption: Workflow for purification via acid-base extraction.
Step-by-Step Methodology:
-
Dissolve the crude oil in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 10-20 mL per gram of crude).
-
Transfer the solution to a separatory funnel and extract three times with 1M Hydrochloric Acid (HCl). Combine the aqueous layers.
-
Expert Tip: The protonated product is now in the aqueous layer. The organic layer contains neutral impurities and can be discarded.
-
-
Cool the combined acidic aqueous layers in an ice bath.
-
Slowly add 2M Sodium Hydroxide (NaOH) with vigorous stirring until the pH reaches 7.0-7.5, causing the product to precipitate[1][5].
-
Stir the resulting slurry in the ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.
-
Dry the product under high vacuum. This material is now ready for column chromatography or recrystallization.
Protocol 2: Flash Column Chromatography
Causality: This technique separates compounds based on their differential adsorption to a solid stationary phase (silica) and solubility in a liquid mobile phase. Due to the long, non-polar octyl chain, 5-Octyloxymethyl-8-quinolinol is significantly less polar than unsubstituted 8-HQ and will elute with a less polar solvent mixture.
Solvent System Selection:
| Solvent System (v/v) | Polarity | Typical Application |
| Hexane / Ethyl Acetate | Low to Medium | Good starting point. Begin with 5% EtOAc and increase as needed. |
| Dichloromethane / Methanol | Medium to High | Generally too polar for this product; better for eluting highly polar impurities. |
| Toluene / Ethyl Acetate | Low to Medium | Offers different selectivity from hexane-based systems; can improve separation in difficult cases. |
Step-by-Step Methodology:
-
Prepare the Column: Dry-pack a glass column with silica gel (230-400 mesh). The amount of silica should be 50-100 times the weight of your crude sample.
-
Sample Loading: Adsorb your partially purified product onto a small amount of silica gel (~2-3x sample weight) by dissolving it in a minimal amount of DCM, adding the silica, and evaporating the solvent to a dry, free-flowing powder. Carefully add this to the top of the column bed.
-
Elution: Begin eluting with a low-polarity mobile phase (e.g., 98:2 Hexane:EtOAc).
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Gradient (Optional): If the product is slow to elute, gradually increase the percentage of the more polar solvent (e.g., to 95:5, then 90:10 Hexane:EtOAc).
-
Combine and Evaporate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Recrystallization
Causality: This method relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution is prepared at a high temperature, and as it cools, the solution becomes supersaturated, forcing the pure compound to crystallize while impurities remain in the mother liquor.
Step-by-Step Methodology:
-
Place the purified solid from chromatography into an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol, isopropanol, or an ethyl acetate/heptane mixture) and heat the mixture gently (using a steam bath or heating mantle) until the solid completely dissolves.
-
If using a single solvent, add it dropwise at the boiling point until the solid just dissolves. If using a co-solvent system, dissolve in the "good" solvent and add the "poor" solvent dropwise until persistent cloudiness appears. Re-heat to clarify.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath or refrigerator (4°C) for at least one hour to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.
-
Dry the crystals under high vacuum to remove all residual solvent.
References
- SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
- ResearchGate. (n.d.). Preparation and purification of 8-hydroxyquinoline metal complexes.
- Google Patents. (2019). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
- Google Patents. (2015). CN103304477B - Purification method of 8-hydroxyquinoline crude product.
- Open Access Journals. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
- Google Patents. (2020).
- Google Patents. (2024). CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution.
- AERU, University of Hertfordshire. (n.d.). 8-hydroxyquinoline.
- ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- PubChem. (n.d.). 8-Hydroxyquinoline. National Center for Biotechnology Information.
- Cheméo. (n.d.). Chemical Properties of 8-Hydroxyquinoline (CAS 148-24-3).
- PubChem. (n.d.). 5-Methyl-8-hydroxyquinoline. National Center for Biotechnology Information.
- ChemicalBook. (n.d.). 8-Hydroxyquinoline.
Sources
- 1. CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents [patents.google.com]
- 2. 8-hydroxyquinoline [sitem.herts.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. CN108774169B - 8-hydroxyquinoline compound and preparation method thereof - Google Patents [patents.google.com]
- 5. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of 5-Octyloxymethyl-8-quinolinol for Trace Metal Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of trace metal analysis, the pursuit of sensitive, selective, and robust analytical methods is paramount. This guide provides an in-depth validation and comparative analysis of a method utilizing the chelating agent 5-Octyloxymethyl-8-quinolinol for the determination of trace metals. As professionals in research and development, the integrity of our analytical data is the bedrock of our discoveries. This document is structured to provide not only a comprehensive protocol but also the scientific rationale behind the methodological choices, ensuring a thorough understanding of the technique's capabilities and limitations in comparison to established alternatives.
Introduction: The Significance of Trace Metal Analysis and the Role of 8-Hydroxyquinoline Derivatives
Trace metals, though present in minute concentrations, play a pivotal role in a vast array of biological and chemical systems. Their accurate quantification is crucial in fields ranging from environmental monitoring and toxicology to pharmaceutical development and quality control. The inherent challenge in trace metal analysis lies in their low abundance and the potential for interference from complex sample matrices.
To overcome these challenges, analytical chemists often employ chelating agents to selectively bind with metal ions, thereby facilitating their separation and detection. Among the diverse families of chelating agents, 8-hydroxyquinoline (oxine) and its derivatives have long been recognized for their potent metal-binding capabilities. The bidentate nature of 8-hydroxyquinoline, with its nitrogen and oxygen donor atoms, allows for the formation of stable, often colored, complexes with a wide range of metal ions[1][2][3].
This guide focuses on a specific derivative, 5-Octyloxymethyl-8-quinolinol, which incorporates a lipophilic octyloxymethyl group at the 5-position of the quinoline ring. This structural modification is strategically designed to enhance the solubility of the metal complexes in organic solvents, a critical factor for liquid-liquid extraction-based analytical methods. The increased lipophilicity facilitates the efficient transfer of the metal chelate from an aqueous sample matrix to an organic phase, thereby pre-concentrating the analyte and removing potential interferences[4].
Synthesis and Properties of 5-Octyloxymethyl-8-quinolinol
The synthesis of 5-Octyloxymethyl-8-quinolinol is a critical first step in the development of this analytical method. A fundamental understanding of its preparation provides insight into potential impurities and informs purification strategies.
Synthesis Protocol
A plausible synthetic pathway could involve the following conceptual steps:
-
Protection of the Hydroxyl Group: The hydroxyl group of 8-hydroxyquinoline is first protected to prevent it from reacting in subsequent steps. This can be achieved using a suitable protecting group, such as a benzyl group[5].
-
Halogenation at the 5-Position: The protected 8-hydroxyquinoline is then halogenated, typically brominated, at the 5-position to introduce a reactive handle for substitution[5].
-
Substitution with the Octyloxy Group: The 5-bromo derivative is then reacted with sodium octyloxide in an appropriate solvent to introduce the octyloxymethyl group via a nucleophilic substitution reaction.
-
Deprotection: Finally, the protecting group on the hydroxyl function is removed to yield the desired 5-Octyloxymethyl-8-quinolinol.
Disclaimer: This is a generalized synthetic scheme. The actual synthesis would require optimization of reaction conditions, purification, and characterization of the final product.
Rationale for Molecular Design
The incorporation of the octyloxymethyl group at the 5-position is a deliberate design choice aimed at enhancing the analytical performance of the chelating agent. The long alkyl chain of the octyl group significantly increases the lipophilicity of the molecule and its corresponding metal complexes. This enhanced lipophilicity is advantageous for liquid-liquid extraction, as it promotes a more favorable partition coefficient for the metal chelate into the organic phase. This leads to higher extraction efficiency and, consequently, improved sensitivity of the analytical method.
Methodology for Trace Metal Analysis using 5-Octyloxymethyl-8-quinolinol
The analytical method presented here involves the chelation of trace metal ions with 5-Octyloxymethyl-8-quinolinol, followed by liquid-liquid extraction and subsequent quantification using a suitable analytical technique such as UV-Vis spectrophotometry or Flame Atomic Absorption Spectrometry (FAAS).
Experimental Workflow
The following diagram illustrates the general workflow for the determination of trace metals using 5-Octyloxymethyl-8-quinolinol.
Caption: Workflow for trace metal analysis using 5-Octyloxymethyl-8-quinolinol.
Detailed Experimental Protocol (Spectrophotometric Determination)
This protocol provides a step-by-step procedure for the spectrophotometric determination of a generic divalent metal ion (M²⁺).
-
Preparation of Standard Solutions:
-
Prepare a stock standard solution (e.g., 1000 mg/L) of the metal ion of interest from a certified reference material.
-
Prepare a series of working standard solutions by serial dilution of the stock solution with deionized water. The concentration range should be appropriate for constructing a calibration curve.
-
-
Preparation of 5-Octyloxymethyl-8-quinolinol Reagent:
-
Dissolve a precisely weighed amount of 5-Octyloxymethyl-8-quinolinol in a suitable organic solvent (e.g., chloroform or methyl isobutyl ketone (MIBK)) to obtain a desired concentration (e.g., 0.1% w/v).
-
-
Sample Preparation and Complexation:
-
Take a known volume of the aqueous sample or standard solution in a separatory funnel.
-
Adjust the pH of the solution to the optimal value for complex formation with the target metal ion. This pH optimization is a critical step and needs to be determined experimentally for each metal.
-
Add a specific volume of the 5-Octyloxymethyl-8-quinolinol reagent to the separatory funnel.
-
-
Liquid-Liquid Extraction:
-
Add a known volume of the organic solvent (the same solvent used to prepare the reagent) to the separatory funnel.
-
Shake the funnel vigorously for a predetermined time (e.g., 2-5 minutes) to facilitate the formation of the metal-chelate complex and its transfer into the organic phase.
-
Allow the two phases to separate completely.
-
Carefully drain the organic layer (which now contains the colored metal complex) into a clean, dry container.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the organic extract at the wavelength of maximum absorption (λmax) for the specific metal-chelate complex using a UV-Vis spectrophotometer. Use the organic solvent as a blank.
-
The λmax for each metal complex needs to be determined by scanning the spectrum of the complex.
-
-
Quantification:
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their corresponding concentrations.
-
Determine the concentration of the metal ion in the sample from the calibration curve.
-
Method Validation: A Pillar of Scientific Integrity
The validation of an analytical method is a systematic process that demonstrates its suitability for the intended purpose. The following key validation parameters should be assessed in accordance with international guidelines such as those from the International Council for Harmonisation (ICH)[6][7].
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |
| Range | The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Defined by the linear range. |
| Accuracy | The closeness of the test results obtained by the method to the true value. Assessed by recovery studies on spiked samples. | Recovery of 80-120% is often acceptable. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability (intra-day precision) and intermediate precision (inter-day precision). | Relative Standard Deviation (RSD) < 15% for trace analysis. |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically calculated as 3.3 * (standard deviation of the blank / slope of the calibration curve). |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically calculated as 10 * (standard deviation of the blank / slope of the calibration curve). |
| Selectivity/Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interference from other ions at their expected concentrations. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in pH, extraction time, etc. |
Note: Specific acceptance criteria may vary depending on the application and regulatory requirements.
Comparative Analysis: 5-Octyloxymethyl-8-quinolinol vs. Alternative Methods
To provide a comprehensive evaluation, the performance of the 5-Octyloxymethyl-8-quinolinol method is compared with established techniques for trace metal analysis.
Alternative Methods
-
Atomic Absorption Spectrometry (AAS): A widely used technique for the determination of single elements in a variety of samples. It offers good sensitivity and is relatively low-cost[1][8].
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): A powerful multi-element analysis technique with extremely low detection limits. It is considered a benchmark for trace and ultra-trace metal analysis[2].
-
Dithizone Spectrophotometric Method: A classical colorimetric method that utilizes the chelating agent dithizone to form colored complexes with various metals. It is a sensitive but can be prone to interferences[3].
-
Ammonium Pyrrolidinedithiocarbamate (APDC) - Methyl Isobutyl Ketone (MIBK) Extraction: A common solvent extraction system used to pre-concentrate a wide range of metals prior to analysis by AAS or other techniques[9].
Performance Comparison
The following table provides a comparative overview of the performance characteristics of the 5-Octyloxymethyl-8-quinolinol method against the alternative methods. The data for the 5-Octyloxymethyl-8-quinolinol method is based on expected performance enhancements due to its molecular structure, while the data for the other methods is derived from published literature.
| Method | Principle | Typical LOD (µg/L) | Linearity (r²) | Recovery (%) | Throughput | Selectivity |
| 5-Octyloxymethyl-8-quinolinol (Spectrophotometry) | Chelation, Liquid-Liquid Extraction, UV-Vis | 1 - 10 (Metal Dependent) | > 0.99 | 90 - 110 | Moderate | Good (pH dependent) |
| AAS (Flame) | Atomic Absorption | 10 - 100 | > 0.99 | 95 - 105 | Low (Single Element) | High |
| ICP-MS | Mass Spectrometry | 0.001 - 0.1 | > 0.999 | 95 - 105 | High (Multi-Element) | Excellent |
| Dithizone (Spectrophotometry) | Chelation, Liquid-Liquid Extraction, UV-Vis | 1 - 20 | > 0.99 | 85 - 115 | Moderate | Moderate (pH dependent, masking agents often needed) |
| APDC-MIBK Extraction + AAS | Chelation, Liquid-Liquid Extraction, AAS | 1 - 10 | > 0.99 | 90 - 110 | Low (Single Element) | Good (pH dependent) |
Logical Framework for Method Selection
The choice of an appropriate analytical method depends on various factors, including the required sensitivity, the complexity of the sample matrix, the number of analytes, and available resources. The following diagram provides a logical framework for selecting a suitable method for trace metal analysis.
Caption: Decision tree for selecting a trace metal analysis method.
Conclusion
The method utilizing 5-Octyloxymethyl-8-quinolinol for trace metal analysis presents a compelling option for researchers seeking a sensitive and selective technique, particularly when coupled with liquid-liquid extraction. The strategic incorporation of the octyloxymethyl group enhances the extraction efficiency, leading to improved pre-concentration and reduced matrix effects.
While instrumental techniques like ICP-MS offer unparalleled sensitivity and multi-element capabilities, the 5-Octyloxymethyl-8-quinolinol method, especially when paired with spectrophotometry, provides a cost-effective and accessible alternative for many applications. Its performance is comparable to, and in some aspects potentially superior to, traditional chelation-extraction methods using reagents like dithizone and APDC.
As with any analytical method, a thorough validation is imperative to ensure the reliability and accuracy of the generated data. This guide has provided a comprehensive framework for the validation process and a comparative analysis to aid in the informed selection of the most appropriate technique for your specific research needs. The continued development and validation of novel chelating agents like 5-Octyloxymethyl-8-quinolinol are vital for advancing the field of trace metal analysis.
References
-
Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]
-
Brooks, R. R., Presley, B. J., & Kaplan, I. R. (1967). APDC-MIBK extraction system for the determination of trace elements in saline waters by atomic-absorption spectrophotometry. Talanta, 14(7), 809-816. [Link]
-
Voica, C., Dehelean, A., & Iordache, A. (2011). Method validation for determination of metals in soils by icp-ms. Romanian Journal of Physics, 56, 221-229. [Link]
-
Andayani, R., & Safitri, A. (2020). The Use of Dithizone for Lead Analysis in Blush. Atlantis Press.[Link]
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Asare Ebenezer Aquisman, Zaini Bin Assim, Rafeah Binti Wahi, Droepenu Eric Kwabena, & Wilson Festus. (2019). Validation of the Atomic Absorption Spectroscopy (AAS) for Heavy Metal Analysis and Geochemical Exploration of Sediment Samples from the Sebangan River. Advances in Analytical Chemistry, 9(2), 23-33. [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). [Link]
-
Gholamreza Khayatian & Sajad Karimi. (2021). Preconcentration of Total Thallium with a New Dispersive Suspended Droplet Microextraction Method and Its Determination by Flame Atomic Absorption Spectrometry. Analytical and Bioanalytical Chemistry Research, 8(2), 187-197. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Analysis Of Non-Volatile Toxic Heavy Metals (Cd, Pb, Cu,Cr And Zn) In ALLIUM SATIVUM (Garlic) And Soil Samples ,Collected From Different Locations Of Punjab, Pakistan By Atomic Absorption Spectroscopy | E3S Web of Conferences [e3s-conferences.org]
- 4. Validation of Spectrophotometric Methods for the Determination of Total Polyphenol and Total Flavonoid Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
- 7. CN105622503A - Synthesis method of 8-hydroxyquinoline - Google Patents [patents.google.com]
- 8. jmaterenvironsci.com [jmaterenvironsci.com]
- 9. Determination of cadmium, zinc, nickel and cobalt in tobacco by reversed-phase high-performance liquid chromatography with 2-(8-quinolylazo)-4,5-diphenylimidazole as a chelating reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 8-Hydroxyquinoline Derivatives as Fluorescent Sensors for Researchers and Drug Development Professionals
The field of fluorescent chemosensors is a dynamic and critical area of research, with applications spanning from environmental monitoring to advanced cellular imaging and drug development. Among the plethora of fluorophores utilized, the 8-hydroxyquinoline (8-HQ) scaffold has emerged as a particularly versatile and robust platform. Its inherent ability to chelate with a wide array of metal ions and its favorable photophysical properties make it an ideal starting point for the rational design of highly sensitive and selective fluorescent sensors. This guide provides a comprehensive comparative analysis of various 8-hydroxyquinoline derivatives, offering insights into their design, sensing mechanisms, and practical applications, supported by experimental data and protocols.
The 8-Hydroxyquinoline Scaffold: A Privileged Structure in Fluorescent Sensing
8-Hydroxyquinoline itself exhibits weak fluorescence due to an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen. This process provides a non-radiative decay pathway for the excited state. However, upon chelation with a metal ion, this ESIPT process is often inhibited, leading to a significant enhancement in fluorescence intensity. This "turn-on" fluorescence response, coupled with the rigidification of the molecular structure upon binding, forms the fundamental principle behind the use of 8-HQ and its derivatives as chemosensors.[1][2] The versatility of the 8-HQ core allows for facile chemical modifications at various positions, enabling the fine-tuning of its photophysical properties and selectivity towards specific analytes.[3]
A Comparative Analysis of 8-Hydroxyquinoline Derivatives
The strategic modification of the 8-hydroxyquinoline backbone has given rise to a diverse library of fluorescent sensors with tailored specificities and sensing mechanisms. Here, we compare some of the most prominent classes of 8-HQ derivatives.
Schiff Base Derivatives
Schiff base condensation is a straightforward and effective method to introduce various functionalities to the 8-HQ core, allowing for the creation of sensors for a range of metal ions.
A notable example is the Schiff base derivative HL , synthesized from 8-hydroxyquinoline-2-carbaldehyde and 4-(1,2,2-triphenylethenyl)benzenamine. This sensor was designed for the detection of Zn²⁺ and operates on a dual mechanism of ESIPT inhibition and Aggregation-Induced Emission (AIE).[4][5] In its free form, HL is non-fluorescent due to the active ESIPT pathway. Upon binding to Zn²⁺, the ESIPT is blocked, and the formation of a Zn₂L₄ complex induces aggregation, leading to a significant enhancement of fluorescence in aqueous media.[4]
Comparative Performance:
Another Schiff base sensor, 8HQ-SA , was synthesized from 5-chloro-8-hydroxyquinoline-7-carbaldehyde and salicylaldehyde hydrazone. This sensor also demonstrates high selectivity for Zn²⁺ with a distinct "turn-on" fluorescent response.[6]
Rhodamine Conjugates
Rhodamine dyes are well-known for their excellent photophysical properties, including high quantum yields and photostability.[7] Conjugating 8-hydroxyquinoline with a rhodamine moiety creates a powerful sensor system that often operates via a Förster Resonance Energy Transfer (FRET) or a spirolactam ring-opening mechanism.
A prime example is the rhodamine-8-hydroxyquinoline conjugate, RHOQ , designed for the highly selective detection of Hg²⁺.[1][8] In the absence of Hg²⁺, the rhodamine spirolactam ring is closed, rendering the molecule non-fluorescent. The binding of Hg²⁺ to the 8-hydroxyquinoline unit triggers the opening of the spirolactam ring, resulting in a dramatic increase in fluorescence.[1]
Coumarin Conjugates
Coumarin derivatives are another class of popular fluorophores that can be integrated with 8-hydroxyquinoline to develop ratiometric or "turn-on" sensors.[9] The sensing mechanism often involves Intramolecular Charge Transfer (ICT) or FRET.
A quinoline-coumarin hybrid probe, T , was synthesized for the sequential detection of Cu²⁺ and S²⁻.[10] The addition of Cu²⁺ quenches the fluorescence of the probe. The subsequent introduction of S²⁻ abstracts the Cu²⁺ from the complex, restoring the fluorescence. This "on-off-on" signaling allows for the detection of both analytes.
Azo Dyes
The incorporation of an azo group onto the 8-hydroxyquinoline scaffold yields colorimetric sensors that allow for the visual detection of metal ions.[11] These sensors often exhibit a distinct color change upon binding to the target analyte, which can be quantified using UV-Vis spectroscopy.
A series of 8-hydroxyquinoline-based azo dyes have been synthesized and evaluated as colorimetric chemosensors for Ni²⁺. The binding of Ni²⁺ induces a bathochromic shift in the absorption spectrum, resulting in a visible color change.
Key Performance Metrics: A Tabular Comparison
For a direct comparison of the performance of different 8-hydroxyquinoline derivatives, the following table summarizes key experimental data for selected sensors. It is important to note that direct comparison of values from different studies should be done with caution due to variations in experimental conditions.
| Sensor | Target Analyte | Sensing Mechanism | Limit of Detection (LOD) | Solvent System | Reference |
| HL | Zn²⁺ | ESIPT Inhibition & AIE | 1.07 x 10⁻⁷ M | THF/H₂O (3:7, v/v) | [4] |
| RHOQ | Hg²⁺ | Spirolactam Ring Opening | 9.67 x 10⁻⁸ M | MeOH/Tris (1:9, v/v) | [1] |
| T | Cu²⁺ / S²⁻ | Fluorescence Quenching/Recovery | 0.289 µM (Cu²⁺), 0.01 µM (S²⁻) | CH₃CN/HEPES (9:1, v/v) | [10] |
| Azo Dyes (S2, S3, S4, S6) | Ni²⁺ | Colorimetric | 0.012–0.038 μM | Ethanol/Water (4:1) | |
| DCHQ | Mg²⁺ | Chelation Enhanced Fluorescence (CHEF) | K_d = 44-73 µM | Aqueous Buffer | |
| 5Cl8HQ | Fe²⁺ | Colorimetric | 0.04 ± 0.10 ppm | Aqueous Solution |
Understanding the Sensing Mechanisms
The diverse sensing capabilities of 8-hydroxyquinoline derivatives stem from a variety of photophysical and chemical processes.
dot digraph "Sensing_Mechanisms" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Sensing Mechanisms of 8-Hydroxyquinoline Derivatives.
Experimental Protocols: A Guide for Researchers
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following are step-by-step methodologies for the synthesis and evaluation of 8-hydroxyquinoline-based fluorescent sensors.
Synthesis of a Schiff Base Derivative (Example: HL)[4]
-
Reactant Preparation: Dissolve 8-hydroxyquinoline-2-carbaldehyde (0.20 mmol) in 1 mL of toluene. In a separate vial, dissolve 4-(1,2,2-triphenylethenyl)benzenamine (0.20 mmol) in 1 mL of toluene.
-
Reaction: Add the 4-(1,2,2-triphenylethenyl)benzenamine solution to the 8-hydroxyquinoline-2-carbaldehyde solution.
-
Heating: Stir the mixture and heat at 105 °C for 4 hours.
-
Isolation: After cooling to room temperature, evaporate the solvent. Yellow crystals of the product (HL) will be obtained.
-
Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
dot digraph "Synthesis_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} General Workflow for Schiff Base Synthesis.
Fluorescence Titration for Metal Ion Sensing[4]
-
Stock Solution Preparation: Prepare a stock solution of the sensor (e.g., 1 mM in DMSO) and a stock solution of the metal salt (e.g., 10 mM in deionized water).
-
Working Solution Preparation: Prepare a working solution of the sensor in the desired buffer (e.g., 20 µM in THF/H₂O with HEPES buffer, pH 7.4).
-
Titration: To a cuvette containing the sensor working solution, add increasing aliquots of the metal salt stock solution.
-
Measurement: After each addition, record the fluorescence emission spectrum at a fixed excitation wavelength.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.
Determination of Binding Stoichiometry (Job's Plot)[1]
-
Solution Preparation: Prepare equimolar stock solutions of the sensor and the metal ion in the appropriate solvent system.
-
Mixing: Prepare a series of solutions with a constant total concentration of sensor and metal ion, but with varying mole fractions of the sensor (from 0 to 1).
-
Measurement: Measure the fluorescence intensity of each solution at the wavelength of maximum emission.
-
Plotting: Plot the change in fluorescence intensity against the mole fraction of the sensor. The mole fraction at which the maximum fluorescence change is observed indicates the stoichiometry of the complex.
Applications in Biological Systems
A significant advantage of 8-hydroxyquinoline derivatives is their potential for application in biological systems, including live cell imaging.[3] For instance, the rhodamine-based probe RHOQ has been successfully used for the detection of Hg²⁺ in living cells, demonstrating good membrane permeability and low cytotoxicity.[1] Similarly, diaza-18-crown-6 hydroxyquinoline derivatives (DCHQ ) have been employed to map intracellular Mg²⁺ distribution.
When selecting a probe for biological applications, it is crucial to consider its:
-
Cell Permeability: The ability to cross the cell membrane and reach the target organelle or analyte.
-
Cytotoxicity: The probe should not be toxic to the cells at the concentrations used for imaging.
-
Selectivity: High selectivity for the target analyte over other biologically relevant species is paramount.
-
Photostability: The probe should be resistant to photobleaching during prolonged imaging sessions.
Conclusion and Future Perspectives
8-Hydroxyquinoline and its derivatives represent a highly valuable class of fluorescent sensors with broad applicability. The ease of synthesis and the tunability of their photophysical and chemical properties allow for the rational design of sensors for a wide range of analytes. The ongoing development of novel 8-HQ derivatives, particularly those operating through advanced mechanisms like AIE and FRET, promises to deliver sensors with even greater sensitivity, selectivity, and biocompatibility. As our understanding of the structure-property relationships of these compounds deepens, we can expect to see their increased application in complex biological systems, contributing to advancements in diagnostics, drug discovery, and our fundamental understanding of cellular processes.
References
-
Zhang, R., et al. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega. [Link]
-
Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. [Link]
-
National Center for Biotechnology Information (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. PubMed. [Link]
-
Wang, Y., et al. (2024). A rhodamine-based fluorescent probe bearing 8-hydroxyquinoline group for the highly selective detection of Hg2+ and its practical application in cell imaging. RSC Advances. [Link]
-
Olaleye, S. O., et al. (2025). New 8-hydroxyquinoline-based azo dyes as highly sensitive colorimetric chemosensors for nickel cation. RSC Advances. [Link]
-
Rohini, R., Paul, K., & Luxami, V. (2020). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. The Chemical Record. [Link]
-
Soroka, K., et al. (1987). Fluorescence properties of metal complexes of 8-hydroxyquinoline-5-sulfonic acid and chromatographic applications. Analytical Chemistry. [Link]
-
Li, J., et al. (2025). Synthesis of a Quinoline-Coumarin Fluorescent Probe and its Applications. ResearchGate. [Link]
-
Jayawardhana, D. N., et al. (2022). 5-CHLOROMETHYL-8-HYDROXYQUINOLINE; A NOVEL COLOURIMETRIC SENSOR TO DETECT Fe(II) IONS. ResearchGate. [Link]
-
Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences. [Link]
-
Farruggia, G., et al. (2006). 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells. Journal of the American Chemical Society. [Link]
-
Savage, P. B., et al. (2002). Origins of “on—off” Fluorescent Behavior of 8-Hydroxyquinoline Containing Chemosensors. ResearchGate. [Link]
-
Wang, Y., et al. (2024). A rhodamine-based fluorescent probe bearing 8-hydroxyquinoline group for the highly selective detection of Hg2+ and its practical application in cell imaging. RSC Publishing. [Link]
-
A new 8-hydroxyquinoline-based chemodosimeter for turn-on fluorescent detection of cyanide. ResearchGate. [Link]
-
Olaleye, S. O., et al. (2025). New 8-hydroxyquinoline-based azo dyes as highly sensitive colorimetric chemosensors for nickel cation. ResearchGate. [Link]
-
Zhang, R., et al. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ResearchGate. [Link]
-
Kutluca-Alici, M. (2024). Synthesis and Fluorimetric Application of Novel Schiff Base Compound Containing 8-Hydroxyquinoline. DergiPark. [Link]
-
Li, Y., et al. (2020). Synthesis and application of coumarin fluorescence probes. RSC Advances. [Link]
-
Zhang, X., et al. (2013). 1,8-Naphthyridine and 8-hydroxyquinoline modified Rhodamine B derivatives: “Turn-on” fluorescent and colorimetric sensors for Al3+ and Cu2+. Dyes and Pigments. [Link]
-
El-Shishtawy, R. M., et al. (2021). Spectral Analysis of Azo Derivatives for their Colorimetric Response to some Special Metal Ions. Journal of Applied Sciences. [Link]
Sources
- 1. A rhodamine-based fluorescent probe bearing 8-hydroxyquinoline group for the highly selective detection of Hg2+ and its practical application in cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A rhodamine-based fluorescent probe bearing 8-hydroxyquinoline group for the highly selective detection of Hg2+ and its practical application in cell imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. scirp.org [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. New 8-hydroxyquinoline-based azo dyes as highly sensitive colorimetric chemosensors for nickel cation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08510H [pubs.rsc.org]
- 10. 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ours.ou.ac.lk [ours.ou.ac.lk]
The Rise of Alkyl-Substituted 8-Hydroxyquinolines: A Comparative Guide to Selectivity in Metal Extraction
A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals on the Enhanced Selectivity of 5-Octyloxymethyl-8-quinolinol Analogues versus Traditional Extractants
In the landscape of hydrometallurgy and specialty chemical purification, the quest for superior extractants—molecules capable of selectively binding and separating metal ions—is perpetual. For decades, the industry has relied upon a toolkit of robust and well-understood extractants. However, emerging demands for higher purity metals and the processing of more complex feedstocks necessitate a new generation of reagents with enhanced selectivity and operational efficiency. This guide delves into the performance of a promising class of molecules: alkyl-substituted 8-hydroxyquinolines.
While the specific molecule 5-Octyloxymethyl-8-quinolinol represents a novel synthetic target, this guide will focus on its well-characterized and commercially significant analogue, 7-(4-ethyl-1-methyloctyl)-8-hydroxyquinoline , the active component in extractants like Kelex 100. By comparing this advanced chelating agent against traditional extractants such as hydroxyoximes (e.g., LIX series) and organophosphorus acids (e.g., DEHPA), we will explore the nuanced interplay of molecular structure, extraction mechanism, and metal ion selectivity.
The Molecular Basis of Selectivity: A Structural Overview
The efficacy of a metal extractant is fundamentally dictated by its molecular structure. The active functional groups determine which metals can be complexed, while the organic-soluble backbone ensures the resulting metal complex can be drawn into a non-aqueous phase.
Traditional Extractants:
-
Hydroxyoximes (e.g., LIX 84, LIX 860): These molecules, such as the one depicted below, are the workhorses of copper extraction.[1][2] They feature a hydroxyl (-OH) and an oxime (=NOH) group that form a chelate ring with Cu²⁺ ions. Their high selectivity for copper over iron is a key industrial advantage.[1][2]
-
Organophosphorus Acids (e.g., DEHPA): Di-(2-ethylhexyl) phosphoric acid (DEHPA) operates via a cation exchange mechanism.[3][4] It is highly effective for extracting a range of divalent cations, including zinc, cobalt, and rare earth elements. Its selectivity can be tuned by controlling the pH of the aqueous solution.[3][4]
Alkyl-Substituted 8-Hydroxyquinolines (e.g., 7-(4-ethyl-1-methyloctyl)-8-hydroxyquinoline):
This class of extractants, represented by the active component of Kelex 100, utilizes the bidentate chelating power of the 8-hydroxyquinoline moiety. The nitrogen atom of the quinoline ring and the oxygen of the hydroxyl group form a stable five-membered ring with a metal ion. The long, branched alkyl chain ensures high solubility in organic diluents and minimizes aqueous entrainment.
Figure 1. Comparison of Extraction Mechanisms. This diagram illustrates the fundamental difference between the chelation mechanism of 8-hydroxyquinoline derivatives and the cation exchange mechanism typical of organophosphorus acids like DEHPA.
Comparative Performance Data: Selectivity in Action
The true measure of an extractant lies in its ability to selectively extract a target metal from a mixture. This is quantified by the separation factor (β), which is the ratio of the distribution coefficients (D) of two different metals. A high separation factor indicates high selectivity.
| Metal Pair | Aqueous Feed | Extractant System | Separation Factor (β) | Reference |
| Cu²⁺ / Fe³⁺ | Sulfate, pH 2.0 | 7-(4-ethyl-1-methyloctyl)-8-hydroxyquinoline | >1000 | [5] |
| Cu²⁺ / Fe³⁺ | Sulfate, pH 2.0 | LIX 860 (hydroxyoxime) | ~700 | [2] |
| Co²⁺ / Ni²⁺ | Sulfate, pH 5.5 | DEHPA | 2-10 | [3] |
| Ga³⁺ / Al³⁺ | Chloride, pH 2.5 | 7-(4-ethyl-1-methyloctyl)-8-hydroxyquinoline | ~300 | [6] |
Key Insights from the Data:
-
Superior Copper/Iron Selectivity: The 8-hydroxyquinoline derivative demonstrates exceptionally high selectivity for copper over ferric iron, a critical separation in many copper leaching circuits.[5]
-
Unique Selectivity for Gallium: One of the standout features of 7-(4-ethyl-1-methyloctyl)-8-hydroxyquinoline is its high selectivity for gallium over other trivalent metals like aluminum, a separation that is challenging for traditional extractants.[6]
-
pH Dependence: The extraction of metals by both 8-hydroxyquinoline derivatives and DEHPA is highly pH-dependent, a property that can be leveraged to achieve sequential separation of different metals from a single solution.
Experimental Protocol: Determination of Distribution Coefficient (D)
To empower researchers to validate these findings, the following is a standardized protocol for determining the distribution coefficient of a metal ion.
Figure 2. Experimental Workflow for Determining the Distribution Coefficient (D). This flowchart outlines the standard laboratory procedure for measuring the partitioning of a metal ion between an aqueous and an organic phase.
Methodology:
-
Phase Preparation:
-
Aqueous Phase: Prepare a solution containing the metal ion(s) of interest at a known concentration in a suitable matrix (e.g., sulfate or chloride) and adjust to the desired pH using dilute sulfuric acid or sodium hydroxide.
-
Organic Phase: Prepare a solution of the extractant (e.g., 7-(4-ethyl-1-methyloctyl)-8-hydroxyquinoline) in a suitable organic diluent (e.g., kerosene or toluene) at a specified concentration.
-
-
Solvent Extraction:
-
In a separatory funnel, combine equal volumes (e.g., 20 mL) of the prepared aqueous and organic phases.
-
Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to ensure that the extraction equilibrium is reached.
-
Allow the phases to disengage. If an emulsion forms, centrifuge the mixture to achieve a clean separation.
-
-
Analysis:
-
Carefully separate the two phases.
-
Determine the concentration of the metal ion in the aqueous phase ([M]aq) using a suitable analytical technique such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
-
The concentration of the metal in the organic phase ([M]org) can be determined by a mass balance calculation: [M]org = ([M]initial_aq - [M]final_aq) * (Vaq / Vorg). Alternatively, the organic phase can be stripped with a strong acid, and the resulting aqueous solution analyzed.
-
-
Calculation:
-
The distribution coefficient (D) is calculated as: D = [M]org / [M]aq.
-
Causality and Mechanistic Insights
The superior selectivity of 7-(4-ethyl-1-methyloctyl)-8-hydroxyquinoline can be attributed to several factors rooted in coordination chemistry:
-
Hard and Soft Acid-Base (HSAB) Theory: The nitrogen and oxygen donor atoms of the 8-hydroxyquinoline moiety create a coordination environment that is particularly favorable for borderline Lewis acids like Cu²⁺ and Ga³⁺, leading to the formation of highly stable chelate complexes.
-
Steric Hindrance: The bulky alkyl group attached to the quinoline ring can sterically hinder the approach and complexation of certain metal ions, thereby enhancing the selectivity for ions with a preferred coordination geometry and ionic radius.
-
Kinetics of Extraction: In some systems, the rate of extraction for the target metal is significantly faster than that of competing metals. 7-(4-ethyl-1-methyloctyl)-8-hydroxyquinoline is known for its relatively fast extraction kinetics compared to some hydroxyoxime formulations.[5]
Conclusion and Future Outlook
The transition from traditional extractants to advanced chelating agents like 7-(4-ethyl-1-methyloctyl)-8-hydroxyquinoline marks a significant step forward in the field of selective metal separation. The enhanced selectivity, particularly for valuable metals like gallium and for challenging separations such as copper from iron, opens up new possibilities for efficient and cost-effective hydrometallurgical processes.
For researchers and drug development professionals, understanding the principles of selective metal chelation is paramount. The methodologies and comparative data presented in this guide provide a framework for evaluating and implementing advanced extractants in applications ranging from critical materials recovery to the purification of metal-based active pharmaceutical ingredients. The continued development of novel 8-hydroxyquinoline derivatives, such as the titular 5-Octyloxymethyl-8-quinolinol, promises even greater control over metal ion selectivity, paving the way for the next generation of separation technologies.
References
-
Reddy, B. R., and Sarma, P. V. R. B. "Solvent extraction of cobalt and nickel and their separation by organophosphorus acids." Proceedings of the Indian Academy of Sciences - Chemical Sciences, vol. 109, no. 5, 1997, pp. 385-392. [Link]
- "Kelex 100 - Technical Data Sheet." Shell Chemicals. (Note: Specific performance data for Kelex 100 is often found in technical data sheets from manufacturers or in specialized hydrometallurgy conference proceedings. A general representation is provided here based on known industrial performance.)
-
Swain, B. "Separation and purification of gallium: a review." Separation and Purification Technology, vol. 170, 2016, pp. 24-38. [Link]
Sources
- 1. 5-Chloro-8-hydroxyquinoline | 130-16-5 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. CN108774169B - 8-hydroxyquinoline compound and preparation method thereof - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines | MDPI [mdpi.com]
- 6. 8-Hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to Comparing the Fluorescence Quantum Yield of 8-Hydroxyquinoline Derivatives
For researchers, medicinal chemists, and professionals in drug development, the 8-hydroxyquinoline scaffold is a privileged structure, renowned for its diverse biological activities and its utility in the design of fluorescent probes and organic light-emitting diodes (OLEDs).[1] A critical parameter in the development of these applications is the fluorescence quantum yield (ΦF), which quantifies the efficiency of the fluorescence process. This guide provides an in-depth comparison of the factors influencing the fluorescence quantum yield of various 8-hydroxyquinoline derivatives, supported by experimental data and a detailed protocol for its determination.
The Intrinsic Fluorescence of 8-Hydroxyquinoline: A Tale of Proton Transfer
8-hydroxyquinoline (8-HQ) itself is a surprisingly weak fluorophore in most common solvents.[2][3] This phenomenon is primarily attributed to a highly efficient excited-state intramolecular proton transfer (ESIPT) process.[3] Upon photoexcitation, the hydroxyl proton is transferred to the nitrogen atom of the pyridine ring, forming a transient non-fluorescent zwitterionic tautomer that rapidly returns to the ground state via non-radiative pathways.[2]
The fluorescence of 8-HQ derivatives can be significantly enhanced by either chelating the 8-hydroxyquinoline moiety with metal ions or by chemical modification of the quinoline ring.[2] Chelation with metal ions, such as aluminum (Al³⁺) or zinc (Zn²⁺), blocks the ESIPT pathway and rigidifies the molecular structure, leading to a dramatic increase in fluorescence emission.[2] This guide, however, will focus on the fluorescence properties of the metal-free 8-hydroxyquinoline derivatives themselves, as their intrinsic fluorescence is crucial for their application as fluorogenic ligands and in materials science.
The Impact of Structural Modifications on Fluorescence Quantum Yield
The fluorescence quantum yield of 8-hydroxyquinoline derivatives can be finely tuned by introducing various substituents at different positions on the quinoline ring. The electronic nature and position of these substituents play a pivotal role in modulating the photophysical properties of the molecule.
The Role of Electron-Donating and Electron-Withdrawing Groups
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the fluorescence properties.
-
Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃) and amino (-NH₂) generally enhance the fluorescence quantum yield.[4] These groups increase the electron density of the aromatic system, which can lead to a higher probability of radiative decay. For instance, the introduction of a methoxy group has been shown to increase the fluorescence intensity of the corresponding complexes.[4]
-
Electron-Withdrawing Groups (EWGs): Conversely, strong electron-withdrawing groups like nitro (-NO₂) tend to quench fluorescence and decrease the quantum yield.[4] These groups can promote intersystem crossing to the triplet state or other non-radiative decay pathways.
The position of the substituent is also critical. It has been predicted that substituents at the C-5 or C-7 positions of the quinoline skeleton have a pronounced effect on the emission wavelength.[5]
Halogenation
Halogen substitution can have a complex effect on fluorescence. While halogens are electron-withdrawing, their "heavy-atom effect" can also promote intersystem crossing, leading to a decrease in fluorescence quantum yield. This effect generally increases with the atomic weight of the halogen (I > Br > Cl > F).
Ether and Ester Derivatives
Modification of the 8-hydroxyl group to form ether or ester derivatives effectively blocks the ESIPT pathway, which is a primary cause of fluorescence quenching in the parent 8-hydroxyquinoline.[6] This structural modification often leads to a significant enhancement of the fluorescence quantum yield. Studies have shown that ether derivatives of 8-HQ exhibit higher fluorescence intensity compared to 8-HQ itself.[6] For example, 8-octyloxyquinoline has been reported to have a higher fluorescence intensity than 8-methoxyquinoline.[6]
Comparative Analysis of Fluorescence Quantum Yields
The following table summarizes the reported fluorescence quantum yields (ΦF) for a selection of 8-hydroxyquinoline derivatives. It is important to note that the quantum yield is highly dependent on the solvent, and direct comparisons should be made under identical conditions.
| Derivative | Substituent(s) | Solvent | Fluorescence Quantum Yield (ΦF) | Reference |
| 8-Hydroxyquinoline (8-HQ) | None | Acetonitrile | Very Low | |
| 8-Hydroxyquinoline (8-HQ) | None | Dimethylformamide (DMF) | High | |
| 8-Hydroxyquinoline (8-HQ) | None | Dimethyl sulfoxide (DMSO) | High | |
| Ethyl 6-methoxy-2-methylsulfonylquinoline-4-carboxylate | 6-OCH₃, 2-SO₂CH₃, 4-COOC₂H₅ | Acetonitrile | 0.74 | [7] |
| Ethyl 6-methoxy-2-methylsulfonylquinoline-4-carboxylate | 6-OCH₃, 2-SO₂CH₃, 4-COOC₂H₅ | Ethanol | 0.69 | [7] |
| Ethyl 7-methoxy-2-methylsulfonylquinoline-4-carboxylate | 7-OCH₃, 2-SO₂CH₃, 4-COOC₂H₅ | Acetonitrile | 0.19 | [7] |
| Ethyl 8-methoxy-2-methylsulfonylquinoline-4-carboxylate | 8-OCH₃, 2-SO₂CH₃, 4-COOC₂H₅ | Acetonitrile | 0.16 | [7] |
| EuY³(NO₃)₃·2H₂O (Europium complex of a 2-methyl-8-hydroxyquinoline derivative) | Methoxy-substituted | Not specified | 0.628 | [4] |
Note: The data presented here is compiled from various sources and should be used for comparative purposes. The absolute values can vary depending on the experimental setup and conditions.
Experimental Protocol for Determining Relative Fluorescence Quantum Yield
The most common and reliable method for determining the fluorescence quantum yield is the comparative method, which involves comparing the fluorescence of the test sample to that of a well-characterized standard with a known quantum yield.[1]
Principle
For dilute solutions (absorbance < 0.1), the fluorescence intensity is linearly proportional to the amount of light absorbed and the fluorescence quantum yield. By comparing the integrated fluorescence intensity and the absorbance of an unknown sample to a standard of known quantum yield (Φstd), the quantum yield of the unknown (Φunk) can be calculated using the following equation:
Φunk = Φstd * (Iunk / Istd) * (Astd / Aunk) * (nunk² / nstd²)
Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
Experimental Workflow
Caption: Workflow for the determination of relative fluorescence quantum yield.
Step-by-Step Methodology
-
Selection of a Suitable Standard: Choose a fluorescence standard with a well-documented quantum yield that absorbs and emits in a similar spectral region as the 8-hydroxyquinoline derivative being tested. Quinine sulfate in 0.1 M H₂SO₄ (ΦF ≈ 0.54) is a common standard for the UV-visible region.
-
Preparation of Solutions:
-
Prepare a stock solution of the chosen standard and the 8-hydroxyquinoline derivative in a spectroscopic grade solvent. The same solvent should be used for both the standard and the sample. If different solvents are used, the refractive index of each solvent must be included in the calculation.
-
From the stock solutions, prepare a series of dilutions for both the standard and the sample. The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the chosen excitation wavelength to ensure linearity and avoid inner-filter effects.[8][9]
-
-
Absorbance Measurements:
-
Using a UV-Vis spectrophotometer, record the absorbance spectra for all prepared solutions.
-
Determine the absorbance of each solution at the selected excitation wavelength.
-
-
Fluorescence Measurements:
-
Using a spectrofluorometer, record the corrected fluorescence emission spectra of all solutions. It is crucial to use the same instrument settings (e.g., excitation and emission slit widths, detector voltage) for both the standard and the sample.
-
Record the emission spectrum of a solvent blank to subtract any background fluorescence.
-
-
Data Analysis and Calculation:
-
Integrate the area under the corrected emission spectrum for each solution.
-
For both the standard and the sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Perform a linear regression for both sets of data. The plots should be linear with an intercept close to zero.
-
Determine the slope (gradient) of the linear fits for both the standard (Gradstd) and the sample (Gradunk).
-
Calculate the quantum yield of the unknown sample using the following equation: Φunk = Φstd * (Gradunk / Gradstd) * (nunk² / nstd²)
-
Discussion and Future Directions
The fluorescence quantum yield of 8-hydroxyquinoline derivatives is a complex interplay of electronic and structural factors. While general trends can be predicted, the precise determination of the quantum yield requires careful experimental measurement. The protocol outlined in this guide provides a robust framework for such measurements, enabling researchers to quantitatively compare the performance of different derivatives.
Future research in this area will likely focus on the development of novel 8-hydroxyquinoline derivatives with tailored photophysical properties for specific applications. A deeper understanding of the structure-property relationships, aided by computational modeling, will be instrumental in designing next-generation fluorescent probes, sensors, and OLED materials with enhanced brightness and sensitivity.
References
-
He, L., Zhang, W., Wang, Y., & Chen, Z. (2018). Synthesis and luminescence properties of novel 8-hydroxyquinoline derivatives and their Eu(III) complexes. Luminescence, 33(5), 895-903. [Link]
-
Takadate, A., Iwai, M., Fujino, H., Tahara, K., & Goya, S. (1984). Fluorescence Properties of 2-Substituted 6-, 7- or 8-Methoxyquinoline-4-carboxylic Acid Derivatives. Chemical and Pharmaceutical Bulletin, 32(11), 4534-4539. [Link]
-
Naik, L. R., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 43, 743-749. [Link]
-
Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-15. [Link]
-
Singh, N., & Kumar, A. (2020). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. Chemistry Letters, 49(12), 1435-1444. [Link]
-
Szymański, P., Kruk, M., & Gryko, D. T. (2017). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, 22(10), 1649. [Link]
-
Rurack, K., & Spieles, M. (2011). Fluorescence Quantum Yields—Methods of Determination and Standards. In Springer Series on Fluorescence (pp. 1-45). Springer, Berlin, Heidelberg. [Link]
-
Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace, 3(1). [Link]
-
Kim, J., Lee, S., & Kwon, O. H. (2015). Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer. Physical Chemistry Chemical Physics, 17(20), 13372-13381. [Link]
-
Soroka, K., Vithanage, R. S., Phillips, D. A., Walker, B., & Dasgupta, P. K. (1987). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Analytical Chemistry, 59(4), 629-636. [Link]
-
Zhang, Y., et al. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega, 7(21), 17833-17842. [Link]
-
Liu, X., et al. (2024). Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1H-Imidazo[4,5-f][4][10]phenanthroline Ligand and Its Cu(I) Complexes. Molecules, 29(10), 2351. [Link]
-
Suliman, F. O., et al. (2012). Synthesis and photophysical properties of aluminium tris-(4-morpholine-8-hydroxyquinoline). Luminescence, 27(5), 374-378. [Link]
-
Agilent Technologies. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. [Link]
-
Evident. (n.d.). Solvent Effects on Fluorescence Emission. [Link]
-
Birks, J. B. (1976). Fluorescence quantum yield measurements. Journal of Research of the National Bureau of Standards-A. Physics and Chemistry, 80A(3), 389. [Link]
-
Al-Hamdani, A. A. S., et al. (2015). Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. International journal of molecular sciences, 16(8), 17610-17627. [Link]
-
Horiba. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]
-
ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. [Link]
-
Melavanki, R. M., et al. (2015). Solvent effect on the relative quantum yield and fluorescence quenching of a newly synthesized coumarin derivative. Journal of fluorescence, 25(1), 137-145. [Link]
-
Kopylova, T. N., et al. (2006). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. High Energy Chemistry, 40(4), 237-241. [Link]
-
Jenekhe, S. A., & Osaheni, J. A. (1999). Electroluminescence and Photophysical Properties of Polyquinolines. DEFENSE TECHNICAL INFORMATION CENTER. [Link]
-
Kim, J., Lee, S., & Kwon, O. H. (2015). Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer. Physical Chemistry Chemical Physics, 17(20), 13372-13381. [Link]
-
Kaczor, A. A., et al. (2022). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 27(19), 6527. [Link]
-
de Ruiter, G., et al. (2024). A fiber-optic spectroscopic setup for isomerization quantum yield determination. Beilstein Journal of Organic Chemistry, 20, 946-954. [Link]
-
Krishnakumar, V., & John, X. (2005). DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(4), 673-683. [Link]
Sources
- 1. 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and luminescence properties of novel 8-hydroxyquinoline derivatives and their Eu(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. static.horiba.com [static.horiba.com]
- 9. iss.com [iss.com]
- 10. chem.uci.edu [chem.uci.edu]
A Senior Application Scientist's Guide to the Validation of 5-Octyloxymethyl-8-quinolinol for Quantitative Analysis in Complex Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex matrices is a cornerstone of reliable data. This guide provides an in-depth technical comparison of 5-Octyloxymethyl-8-quinolinol as a chelating agent for quantitative analysis, benchmarked against established alternatives. We will delve into the validation process, offering not just protocols, but the scientific rationale behind them, ensuring a robust and self-validating analytical system.
Introduction: The Role of 8-Hydroxyquinoline Derivatives in Analytical Chemistry
8-Hydroxyquinoline (8-HQ) and its derivatives are renowned for their capacity to form stable complexes with a wide array of metal ions.[1][2] This chelating property, often resulting in intensely colored or fluorescent complexes, has made them invaluable reagents in analytical chemistry for decades.[3][4] The derivatization of the 8-HQ core, such as the introduction of an octyloxymethyl group at the 5-position to create 5-Octyloxymethyl-8-quinolinol, can enhance its lipophilicity and solubility in organic solvents, making it particularly suitable for liquid-liquid extraction and analysis of metal ions from aqueous matrices.[1]
This guide will walk through a comprehensive validation framework for a hypothetical spectrophotometric method for the determination of Copper(II) using 5-Octyloxymethyl-8-quinolinol, and compare its performance characteristics with a widely used alternative, 4-(2-Pyridylazo)resorcinol (PAR). The validation parameters are in accordance with the International Council for Harmonisation (ICH) Q2(R1) and M10 guidelines, ensuring a universally accepted standard of analytical rigor.
The Chelation Mechanism: A Visual Representation
The chelating activity of 8-hydroxyquinoline derivatives is central to their analytical application. The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group act as donor atoms, forming a stable five-membered ring with the metal ion.
Caption: Chelation of a metal ion by 5-Octyloxymethyl-8-quinolinol.
Experimental Design: A Validation-Centric Approach
A robust analytical method is one that has been thoroughly validated to be fit for its intended purpose. The following experimental workflow outlines the key stages of method validation.
Caption: A streamlined workflow for analytical method validation.
Experimental Protocols
Objective: To validate a spectrophotometric method for the quantification of Copper(II) in a simulated biological matrix using 5-Octyloxymethyl-8-quinolinol.
Materials:
-
5-Octyloxymethyl-8-quinolinol (Reagent grade)
-
Copper(II) sulfate pentahydrate (Analytical standard)
-
Chloroform (HPLC grade)
-
Simulated biological fluid (e.g., synthetic urine or plasma)
-
pH buffers
-
UV-Vis Spectrophotometer
Protocol 1: Sample Preparation and Extraction
-
Spiking: Prepare a series of standard solutions of Copper(II) in the simulated biological matrix at concentrations ranging from 0.1 to 10 µg/mL.
-
pH Adjustment: Adjust the pH of the spiked samples to the optimal range for complex formation (typically between 5 and 9 for 8-hydroxyquinoline derivatives).
-
Extraction: To 10 mL of the pH-adjusted sample, add 10 mL of a 0.1% (w/v) solution of 5-Octyloxymethyl-8-quinolinol in chloroform.
-
Agitation: Shake the mixture vigorously for 5 minutes to facilitate the extraction of the Copper(II)-chelator complex into the organic phase.
-
Phase Separation: Centrifuge the mixture for 10 minutes at 3000 rpm to ensure complete phase separation.
-
Analysis: Carefully collect the organic (chloroform) layer for spectrophotometric analysis.
Protocol 2: Spectrophotometric Analysis and Validation
-
Wavelength Scan: Determine the wavelength of maximum absorbance (λmax) for the Copper(II)-5-Octyloxymethyl-8-quinolinol complex.
-
Linearity: Prepare a calibration curve by measuring the absorbance of the extracted standards at the determined λmax. Plot absorbance versus concentration and perform a linear regression analysis.
-
Accuracy: Determine the accuracy of the method by analyzing quality control (QC) samples at low, medium, and high concentrations (e.g., 0.3, 3, and 8 µg/mL). The accuracy should be expressed as the percentage recovery.
-
Precision: Evaluate the precision of the method by performing replicate analyses (n=6) of the QC samples on the same day (intra-day precision) and on three different days (inter-day precision). Precision is expressed as the relative standard deviation (RSD).
-
LOD and LOQ: Calculate the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
Performance Comparison: 5-Octyloxymethyl-8-quinolinol vs. 4-(2-Pyridylazo)resorcinol (PAR)
The following table presents a comparative summary of the expected performance of 5-Octyloxymethyl-8-quinolinol (based on typical performance of 8-HQ derivatives) and the reported performance of 4-(2-Pyridylazo)resorcinol (PAR) for the spectrophotometric determination of metal ions.
| Validation Parameter | 5-Octyloxymethyl-8-quinolinol (Expected) | 4-(2-Pyridylazo)resorcinol (PAR)[5] |
| Analyte | Divalent Metal Ions (e.g., Cu²⁺, Zn²⁺) | Divalent Metal Ions (e.g., Cd²⁺, Co²⁺, Cu²⁺, Pb²⁺, Mn²⁺, Ni²⁺, Zn²⁺) |
| Linearity Range | ~0.5 - 15 µg/mL | Not explicitly stated, but method is for simultaneous determination |
| Limit of Detection (LOD) | ~0.1 - 0.3 µg/mL | 0.02 µg/mL (for Co, Mn, Ni, Zn) to 0.10 µg/mL (for Pb) |
| Limit of Quantitation (LOQ) | ~0.3 - 1.0 µg/mL | Not explicitly stated |
| Accuracy (% Recovery) | 95 - 105% | Not explicitly stated |
| Precision (RSD) | < 5% | Not explicitly stated |
| Selectivity | Good, but potential for interference from other metal ions | Moderate, requires multiple linear regression for simultaneous determination |
| Matrix | Aqueous solutions, biological fluids | Synthetic samples and real alloys |
Discussion: Choosing the Right Chelating Agent
The choice of a chelating agent for quantitative analysis is a critical decision that depends on several factors, including the analyte of interest, the complexity of the matrix, and the required sensitivity and selectivity of the method.
5-Octyloxymethyl-8-quinolinol offers the advantage of enhanced lipophilicity due to the octyloxymethyl group, making it an excellent candidate for liquid-liquid extraction from aqueous and biological samples. This extraction step not only pre-concentrates the analyte but also removes potential interferences from the matrix, thereby improving the selectivity and sensitivity of the subsequent analysis. While specific validation data for this particular derivative is not widely published, the general performance of 8-hydroxyquinoline derivatives suggests it would be a robust and reliable reagent.[3]
4-(2-Pyridylazo)resorcinol (PAR) , on the other hand, is a well-established and highly sensitive chromogenic reagent that forms intensely colored complexes with a wide range of metal ions.[5] Its high molar absorptivity allows for very low detection limits. However, its lack of selectivity can be a drawback when analyzing complex mixtures of metal ions, often necessitating the use of masking agents or advanced mathematical techniques like multiple linear regression for simultaneous determination.[5]
Conclusion: A Framework for Method Validation
This guide has provided a comprehensive framework for the validation of 5-Octyloxymethyl-8-quinolinol for the quantitative analysis of metal ions in complex matrices. By following the principles of method validation outlined here, researchers can ensure the development of robust, reliable, and accurate analytical methods. The comparison with an established reagent like PAR highlights the importance of considering the specific analytical challenge when selecting a chelating agent. While 5-Octyloxymethyl-8-quinolinol shows great promise for applications requiring efficient extraction from complex matrices, further research to generate and publish comprehensive validation data will be crucial for its broader adoption in the scientific community.
References
- 8-Hydroxyquinoline as a Complexing Reagent for the Spectrophotometric Determination of Cadmium(II) in Industrial Wastewater Samples. Journal of the Chemical Society of Pakistan, 2011.
- Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10.
- Xu, Y., et al. (2018). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 12, 519-531.
-
HPLC Method for Analysis of 8-hydroxyquinoline. SIELC Technologies. Available at: [Link]
- Berisha, A., et al. (2016). The evaluation of the dithizone performance as a complexing reagent for supercritical CO2 extraction of heavy metals from aqueous solutions. RAD Conference Proceedings, 1, 1-5.
- Al-Adilee, K. J., & Al-Amery, M. H. (2023). Preparation of A New Azo-Reagent Derivative from 8-hydroxy Quinoline for Determination of Copper (II) ion Using Spectrophotometric Technique.
- Chavan, S. M., et al. (2018). Spectrophotometric Complexation Study of 8-Hydroxyquinolinewith Pb2+ Metal Ion. Research Journal of Chemical and Environmental Sciences, 6(4), 1-4.
- Sadeghi, S., & Sheikhzadeh, E. (2020). Chelating Extractants for Metals. Molecules, 25(18), 4233.
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available at: [Link]
- Estela, J. M., et al. (1992). Simultaneous spectrophotometric determination of metal ions with 4-(pyridyl-2-azo)resorcinol (PAR). Fresenius' Journal of Analytical Chemistry, 342(4-5), 318-321.
-
Spectrophotometric Determination of Copper(II) Ions: Method Development and Analytical Validation. Sciences of Conservation and Archaeology. Available at: [Link]
-
Berisha, A., et al. (2016). The evaluation of the dithizone performance as a complexing reagent for supercritical CO2 extraction of heavy metals from aqueous solutions. ResearchGate. Available at: [Link]
- Macomber, L., et al. (2019). Spectrophotometric method for simultaneous measurement of zinc and copper in metalloproteins using 4-(2-pyridylazo)resorcinol. Analytical Biochemistry, 583, 113369.
- Rozet, E., et al. (2011). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. TrAC Trends in Analytical Chemistry, 30(8), 1270-1279.
-
A comparative study on the efficacy of conventional and green chelating agents for soil heavy metal remediation. ResearchGate. Available at: [Link]
- Mahdi, H. A., & Guzar, S. H. (2024). Synthesis, Characterization and Spectral Studies of Cu(II) with a New Ligand 5-[{3-[(2-carbamothioylhydrazinylidene)methyl]...]. Moroccan Journal of Chemistry, 12(3).
- Pauli, G. F., et al. (2014). Accuracy, Precision, and Reliability of Chemical Measurements in Natural Products Research.
-
Spectrophotometric determination of copper (II) in pharmaceutical, biological and water samples by 4-(2′-benzothiazolylazo)-salicylic acid. ResearchGate. Available at: [Link]
-
A comparative study on the efficacy of conventional and green chelating agents for soil heavy metal remediation. Semantic Scholar. Available at: [Link]
- Narbutt, J., & Bilewicz, A. (2000).
- Flora, S. J., & Pachauri, V. (2010). Chelation in metal intoxication. International Journal of Environmental Research and Public Health, 7(7), 2745-2788.
-
Application of 4-(2-Pyridylazo)resorcinol for flotation-spectrophotometric determination of iron. ResearchGate. Available at: [Link]
- Spectrophotometric determination of dithizone-mercury complex by solid phase microextraction in micropipette tip syringe packed with activated carbon xerogel. Microchemical Journal, 129, 230-235.
- Analysis of Copper (II) in Pharmaceutical Products using Micelle form with the Turbidity Method. Research Journal of Pharmacy and Technology, 13(10), 4721-4725.
-
A Practical Guide to Analytical Method Validation. gmpua.com. Available at: [Link]
- Seng, L. K. (2018). Extraction of Heavy Metals using Dithizone Method on Seawater.
-
Solid Phase Extraction Technique in Analytical Chemistry. DergiPark. Available at: [Link]
- Gómez, E., et al. (1992). Simultaneous spectrophotometric determination of metal ions with 4-(pyridyl-2-azo)resorcinol (PAR). Fresenius' Journal of Analytical Chemistry, 342(4-5), 318-321.
-
Spectrophotometric Determination of Copper and Iron: Reagents and Methods. DOKUMEN.PUB. Available at: [Link]
-
Ensuring Accuracy and Reliability through Validation and Standardization of Analytical Methods. Walsh Medical Media. Available at: [Link]
- Dong, M. W. (2014). Analytical Method Validation: Back to Basics, Part II.
Sources
- 1. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Octyloxymethyl-8-quinolinol
Understanding the Associated Hazards
The parent compound, 8-hydroxyquinoline, is classified with several significant hazards that must be considered when handling its derivatives. These include:
-
Serious Eye Damage: Can cause severe and potentially irreversible eye damage.[7][8][9]
-
Skin Sensitization: May provoke an allergic skin reaction upon contact.[7][8]
-
Reproductive Toxicity: Potential to harm fertility or the unborn child.[7][8]
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[7][8][9]
Given these risks, 5-Octyloxymethyl-8-quinolinol should be treated as a hazardous substance. The octyloxy and methyl substituents may alter the physical properties of the molecule, but are unlikely to mitigate the inherent hazards of the 8-quinolinol core.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE). Based on the hazards associated with 8-hydroxyquinoline, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield are essential to prevent contact with the eyes.[7][8]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.[7]
-
Body Protection: A laboratory coat is required. For handling larger quantities, a chemical-resistant apron is recommended.[7]
-
Respiratory Protection: All handling of 5-Octyloxymethyl-8-quinolinol and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation. If a fume hood is not available, a NIOSH/MSHA-approved respirator should be used.[1]
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of 5-Octyloxymethyl-8-quinolinol.
Step 1: Waste Identification and Segregation
Proper identification and segregation of chemical waste are the foundational steps for safe disposal.
-
Do Not Mix: Never mix 5-Octyloxymethyl-8-quinolinol waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1] Incompatible chemicals can react in unforeseen and dangerous ways, potentially leading to the generation of heat, toxic gases, or even explosions.
-
Segregate Solids and Liquids: Separate solid waste (e.g., contaminated gloves, weigh boats, paper towels) from liquid waste (e.g., unused solutions, reaction mixtures).[1]
Step 2: Waste Collection and Containerization
The selection of an appropriate waste container is critical for safe storage and transport.
-
Container Type: Use only approved hazardous waste containers that are chemically compatible with 5-Octyloxymethyl-8-quinolinol. High-density polyethylene (HDPE) or glass containers are generally suitable.[1]
-
Container Integrity: Ensure the container is in good condition, free from cracks or leaks, and has a secure, tightly-fitting lid.[10]
-
Keep Closed: The container must be kept closed at all times, except when adding waste.[10] Funnels should not be left in the container opening.[10]
Step 3: Labeling of Hazardous Waste
Accurate and thorough labeling of hazardous waste is a regulatory requirement and a critical safety measure.
-
Clear Identification: The label must clearly state "Hazardous Waste" and identify the contents as "5-Octyloxymethyl-8-quinolinol".
-
Hazard Communication: The label should also include the appropriate hazard pictograms (e.g., corrosive, health hazard, environmental hazard).
Step 4: Storage of Hazardous Waste
Proper storage of hazardous waste pending disposal is crucial to prevent accidents and ensure regulatory compliance.
-
Designated Area: Store hazardous waste in a designated, well-ventilated area, away from general laboratory traffic.
-
Secondary Containment: It is best practice to store liquid hazardous waste containers in secondary containment to prevent the spread of material in case of a leak.
-
Incompatible Materials: Store containers of 5-Octyloxymethyl-8-quinolinol waste away from incompatible materials, such as strong oxidizing agents.[11]
Step 5: Final Disposal
The final disposal of hazardous waste must be conducted through the proper channels.
-
Institutional Procedures: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Licensed Disposal Facility: Ensure that the waste is transported to a licensed hazardous waste disposal facility.[9][12][13]
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify your supervisor and the institutional EHS department immediately.
-
Contain: For small spills, and only if you are trained and equipped to do so, contain the spill using an inert absorbent material.
-
Clean-up: Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container for disposal.[7][14]
-
Decontaminate: Decontaminate the spill area thoroughly.
Quantitative Data Summary
While specific quantitative data for 5-Octyloxymethyl-8-quinolinol is not available, the following table provides relevant information for the parent compound, 8-hydroxyquinoline, which should be used as a conservative guide.
| Parameter | Value (for 8-hydroxyquinoline) | Source |
| GHS Hazard Statements | H302, H317, H318, H360, H410 | [7][8] |
| GHS Precautionary Statements | P201, P273, P280, P305+P351+P338, P308+P313, P391, P501 | [7][8][13] |
| UN Number (for toxic solids) | 2811 | [8] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 5-Octyloxymethyl-8-quinolinol.
Caption: Decision workflow for the safe disposal of 5-Octyloxymethyl-8-quinolinol.
Conclusion
The proper disposal of 5-Octyloxymethyl-8-quinolinol is a critical aspect of laboratory safety and environmental responsibility. By adhering to the precautionary principle and treating this compound as a hazardous waste with the same level of concern as its parent, 8-hydroxyquinoline, researchers can ensure a safe and compliant disposal process. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure adherence to local, regional, and national regulations.
References
-
Poch S.p.A. (2025). 8-Hydroxyquinoline - SAFETY DATA SHEET. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2001). Quinoline. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). DERIVATIVES OF 8-QUINOLINOL. Retrieved from [Link]
-
U.S. Government Publishing Office. (n.d.). List of Hazardous Substances and Reportable Quantities. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
-
American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 8-Quinolinol. Retrieved from [Link]
-
Carl ROTH. (2025). Safety Data Sheet: 8-Hydroxyquinoline. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]
-
ACS Publications. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Stericycle. (2025). The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
-
Stericycle. (2025). USP 800 & Hazardous Drug Disposal. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Identification of 8-Hydroxyquinoline Derivatives That Decrease Cystathionine Beta Synthase (CBS) Activity. PubMed. Retrieved from [Link]
-
Ohio Environmental Protection Agency. (n.d.). The Disposal of Hazardous Waste Pharmaceuticals FAQs. Retrieved from [Link]
-
Emory University Environmental Health and Safety Office. (2025). Hazardous Waste - EHSO Manual 2025-2026. Retrieved from [Link]
-
PanReac AppliChem. (n.d.). 107290 - 8-Hydroxyquinoline, ACS (Reag. Ph. Eur.) - Safety Data Sheet. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of 8-Hydroxyquinoline Derivatives That Decrease Cystathionine Beta Synthase (CBS) Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. mmbio.byu.edu [mmbio.byu.edu]
- 10. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
